Br-PEG3-CH2COOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZZZWRXHWCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Br-PEG3-CH2COOH
For researchers, scientists, and professionals in the field of drug development, understanding the molecular architecture and functional characteristics of crosslinking agents is paramount. This guide provides a detailed examination of Br-PEG3-CH2COOH, a heterobifunctional linker integral to the advancement of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Core Structure and Chemical Identity
This compound is a polyethylene glycol (PEG)-based derivative characterized by a terminal bromide (Br) group and a carboxylic acid (-COOH) group. The "PEG3" designation indicates the presence of three repeating ethylene glycol units, which impart hydrophilicity to the molecule, enhancing its solubility in aqueous environments.[1][2]
Two closely related structures are often referred to as Br-PEG3-acid or this compound, which differ by a single methylene group in the chain. The more precisely defined structure, 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid, corresponds to the IUPAC name for one of the common variants of this linker.[3] This bifunctionality is key to its utility, with the bromide serving as a reactive site for nucleophilic substitution and the carboxylic acid enabling amide bond formation with primary amines.[1][4]
A visual representation of the chemical structure is provided below:
References
In-Depth Technical Guide: Br-PEG3-CH2COOH for Advanced Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Br-PEG3-CH2COOH, a heterobifunctional PEG linker. It is designed to serve as a critical resource for researchers in drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Overview of this compound
This compound, with the IUPAC name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool used extensively in bioconjugation. It is characterized by a polyethylene glycol (PEG) spacer of three units, which imparts hydrophilicity and flexibility to the molecules it connects. The molecule is bifunctional, featuring a terminal carboxylic acid group on one end and a bromo group on the other. This unique structure allows for sequential or orthogonal conjugation to different functional groups, making it an ideal linker for constructing complex biomolecules.[1]
The hydrophilic PEG chain can enhance the aqueous solubility of conjugated molecules and reduce non-specific binding, while the terminal functional groups provide reactive handles for covalent bond formation.[1][2]
Chemical and Physical Properties
The precise experimental determination of all physical properties for this compound is not widely published. The data presented below is a consolidation of information from various suppliers and predicted values for structurally similar compounds.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid | |
| Synonyms | Bromo-PEG3-acid, Br-PEG3-Carboxylic acid | |
| CAS Number | 1346502-15-5 | |
| Chemical Formula | C8H15BrO5 | |
| Molecular Weight | 271.11 g/mol | |
| Appearance/Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Boiling Point | 345.0 ± 22.0 °C (Predicted for Bromo-PEG2-acetic acid) | |
| Density | 1.533 ± 0.06 g/cm³ (Predicted for Bromo-PEG2-acetic acid) | |
| pKa of Carboxylic Acid | Estimated 3-5 (By analogy to bromoacetic acid and other PEG acids) |
Solubility
The PEG component of this compound renders it soluble in a range of common laboratory solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers but may require organic co-solvents to dissolve other reaction components.
| Solvent | Solubility | Source(s) |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Applications in Drug Development
This compound is a key building block in modern drug development, primarily serving as a linker in PROTACs and ADCs.
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that connects the target-binding ligand to the E3 ligase ligand. The length, flexibility, and solubility of the linker, provided by the PEG3 chain in this case, are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers are the most common type used in PROTAC synthesis due to their ability to improve solubility and be easily modified.
ADC Linkers
In Antibody-Drug Conjugates, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's stability is paramount; it must be stable enough to prevent premature drug release in systemic circulation but allow for the release of the payload once the ADC has reached the target tumor cells. The bifunctional nature of this compound allows for the attachment of the payload via one end and conjugation to the antibody (often to lysine residues) via the other, creating a stable and effective ADC.
Chemical Reactivity and Functional Groups
The utility of this compound stems from its two distinct reactive termini, allowing for controlled, stepwise conjugation.
-
Bromo Group (-Br): This end of the molecule acts as a good leaving group. It readily undergoes nucleophilic substitution reactions, most commonly with thiol groups (sulfhydryls) found in cysteine residues of proteins, to form a stable thioether bond.
-
Carboxylic Acid Group (-COOH): The carboxyl group can be activated to form a reactive ester, which then couples with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a highly stable amide bond. This is a widely used and robust method for protein conjugation.
Representative Experimental Protocols
The following are generalized protocols for the two-step conjugation of this compound to a protein. Researchers should optimize reaction conditions (e.g., stoichiometry, pH, reaction time) for their specific application.
Step 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines on a target biomolecule (e.g., Protein-NH2).
Materials:
-
This compound
-
Protein-NH2 (in a suitable buffer, e.g., PBS or MES)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column for purification
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer or anhydrous solvent.
-
Activate Carboxylic Acid: In a microcentrifuge tube, add a 10-50 fold molar excess of this compound to the Protein-NH2 solution.
-
Add Coupling Reagents: Add EDC and NHS to the reaction mixture. A common molar ratio is 1:1.5:1.2 (Protein-NH2 : EDC : NHS). The use of NHS or Sulfo-NHS stabilizes the reactive intermediate, increasing coupling efficiency.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting product is Protein-NH-CO-CH2-PEG3-Br.
Step 2: Nucleophilic Substitution of Bromo Group
This protocol describes the conjugation of the bromo-terminus of the purified product from Step 1 (Protein-NH-CO-CH2-PEG3-Br) to a thiol-containing molecule (e.g., a cysteine residue on another protein or a small molecule drug).
Procedure:
-
Ensure the thiol-containing molecule is reduced and ready for reaction.
-
Mix the purified Protein-NH-CO-CH2-PEG3-Br with the thiol-containing molecule in a suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the thiol molecule may be required.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove any unreacted components.
Mechanism of Action in a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a linker like this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Avoid exposure to oxidizing agents, heat, and flames.
-
Safety: While some safety data sheets classify the pure substance as non-hazardous, related compounds carry warnings for being harmful if swallowed and causing serious eye damage. Standard safe laboratory practices should always be followed. In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.
References
An In-Depth Technical Guide to the Br-PEG3-CH2COOH Linker: Mechanism of Action and Applications in Targeted Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly advancing field of targeted therapeutics, the strategic selection of chemical linkers is paramount to the efficacy and success of novel drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the Br-PEG3-CH2COOH linker, a heterobifunctional molecule increasingly utilized in the synthesis of these complex therapeutic agents. We will delve into its core mechanism of action, detailing the reactivity of its functional groups, and present its applications with a focus on PROTACs for targeted protein degradation. This guide offers a compilation of quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows, serving as a vital resource for researchers in the field.
Introduction: The Critical Role of Linkers in Targeted Therapies
The paradigm of modern drug development is shifting from systemic, often indiscriminate, treatments to highly targeted therapies that can selectively act on diseased cells or specific proteins. This precision is largely achieved through sophisticated molecular constructs like ADCs and PROTACs. The linker, a seemingly simple component connecting the targeting moiety to the payload or the E3 ligase ligand, is a critical determinant of the overall performance of these drugs.[1] An ideal linker must be stable in circulation to prevent premature payload release, yet facilitate efficient execution of its therapeutic function at the target site.[1]
The this compound linker has emerged as a valuable tool in the medicinal chemist's arsenal. Its defined structure, featuring a bromo group, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, offers a versatile platform for bioconjugation.[2]
Physicochemical Properties and Structure of this compound
The this compound linker is a heterobifunctional molecule designed for sequential or orthogonal conjugation strategies. Its structure is characterized by three key components, each contributing to its overall functionality.
| Property | Value | Reference |
| Molecular Formula | C8H15BrO5 | |
| Molecular Weight | 271.11 g/mol | |
| CAS Number | 1346502-15-5 | |
| Appearance | Varies (typically a solid or oil) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG chain enhances aqueous solubility of the final conjugate. |
Structural Components and Their Functions:
-
Bromo Group (-Br): This functional group serves as a reactive handle for nucleophilic substitution reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as thiols (-SH) and, to a lesser extent, amines (-NH2). This reactivity is often exploited for conjugation to cysteine residues on proteins or thiol-containing molecules.
-
Polyethylene Glycol (PEG) Chain (-PEG3-): The three-unit PEG spacer offers several advantages. Firstly, it provides a defined spatial separation between the two conjugated molecules, which is crucial for minimizing steric hindrance and allowing each component to adopt its optimal conformation for biological activity. Secondly, the hydrophilic nature of the PEG chain can significantly improve the aqueous solubility and reduce aggregation of the final conjugate, which is particularly beneficial when dealing with hydrophobic payloads or ligands. The flexibility of the PEG chain can also be advantageous in facilitating the formation of the ternary complex in PROTACs.
-
Carboxylic Acid Group (-CH2COOH): The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines, such as the side chain of lysine residues on proteins or amine-containing small molecules. This reaction typically proceeds via the formation of a stable amide bond, which requires activation of the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Mechanism of Action as a Linker
The utility of this compound as a linker lies in the distinct reactivity of its two terminal functional groups, allowing for a controlled, stepwise conjugation process.
Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety is typically the first point of attachment in a multi-step synthesis. It reacts with primary amines to form a highly stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group to a more reactive species.
General Reaction Scheme:
-
Activation: The carboxylic acid is reacted with a coupling agent, such as EDC, in the presence of an activator, like NHS or sulfo-NHS, to form an amine-reactive NHS ester.
-
Conjugation: The NHS ester readily reacts with a primary amine-containing molecule (e.g., an E3 ligase ligand in PROTAC synthesis) at a slightly alkaline pH (typically 7.2-8.5) to form a stable amide linkage.
This two-step process is highly efficient and is a cornerstone of bioconjugation chemistry.
Nucleophilic Substitution at the Bromo Group
Once the first molecule is attached via the carboxylic acid, the bromo group becomes the reactive site for the second conjugation. The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a nucleophile.
General Reaction Scheme:
The bromo-terminated intermediate is reacted with a molecule containing a strong nucleophile, most commonly a thiol group (-SH). The thiol attacks the carbon, displacing the bromide ion and forming a stable thioether bond. This reaction is frequently used to attach the linker to cysteine residues on a protein or to a thiol-containing warhead.
Application in PROTACs for Targeted Protein Degradation
A primary application of the this compound linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.
Role of the PEG3 Linker in PROTAC Efficacy
The length and composition of the linker are critical for PROTAC activity. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible. The PEG3 linker offers a balance of flexibility and length that has proven effective in numerous PROTAC designs.
The hydrophilic nature of the PEG linker can also improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these relatively large molecules.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs synthesized with the this compound linker function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).
Figure 1: General mechanism of action for a PROTAC.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC using the this compound linker. These protocols are intended as a guide and may require optimization for specific applications.
Synthesis of a PROTAC Targeting BRD4
This protocol describes a general approach for synthesizing a BRD4-targeting PROTAC, such as ARV-771, which utilizes a derivative of the this compound linker to connect a BRD4 inhibitor to a VHL E3 ligase ligand.
Step 1: Amide Coupling of this compound to a VHL Ligand
Figure 2: Amide coupling reaction workflow.
-
Reagents and Materials:
-
This compound
-
VHL E3 ligase ligand with a free primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
HPLC for purification
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the VHL ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the activated linker solution to the VHL ligand solution dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC to obtain the bromo-PEG3-VHL intermediate.
-
Step 2: Nucleophilic Substitution with a BRD4 Inhibitor
Figure 3: Nucleophilic substitution reaction workflow.
-
Reagents and Materials:
-
Bromo-PEG3-VHL intermediate
-
BRD4 inhibitor with a nucleophilic group (e.g., a phenol or thiol)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
-
HPLC for purification
-
-
Procedure:
-
Dissolve the bromo-PEG3-VHL intermediate (1.0 eq) and the BRD4 inhibitor (1.1 eq) in acetonitrile.
-
Add K2CO3 (2.0-3.0 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation of PROTAC Efficacy
Western Blot for Protein Degradation
This protocol is to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Quantitative Data Presentation:
The results of the western blot can be used to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).
| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | PEG-based | BRD4 | MV4-11 | 0.25 | >95 | |
| Compound 15 | PEG-based | BRD4 | RS4-11 | 3.15 | >95 | |
| ARV-771 | PEG-based | BRD2, BRD3, BRD4 | 22Rv1 | <5 | >90 |
Conclusion
The this compound linker is a versatile and valuable tool in the development of targeted therapeutics, particularly PROTACs. Its well-defined structure and heterobifunctional nature allow for controlled and efficient synthesis of complex bioconjugates. The integrated PEG spacer provides crucial benefits in terms of solubility, spatial orientation, and overall physicochemical properties of the final molecule. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like this compound will remain a key factor in the successful translation of these innovative therapies from the laboratory to the clinic. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important chemical entity.
References
An In-depth Technical Guide to the Synthesis and Characterization of Br-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethane (Br-PEG3-CH2COOH). This heterobifunctional linker is of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification methods, and in-depth characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.
Introduction
This compound is a versatile chemical tool possessing a terminal bromine atom and a carboxylic acid, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer. The bromide serves as a reactive handle for alkylation reactions, readily engaging with nucleophiles such as thiols, while the carboxylic acid can be activated to form stable amide bonds with primary amines. This orthogonal reactivity, combined with the solubility-enhancing properties of the PEG chain, makes it an invaluable linker for covalently connecting distinct molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and common approach involves the protection of a bromo-alcohol, followed by a Williamson ether synthesis with a protected acetic acid derivative, and subsequent deprotection. A detailed, representative protocol is provided below.
Synthetic Pathway
A logical workflow for the synthesis is depicted in the following diagram:
A Technical Guide to Br-PEG3-CH2COOH: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-(2-bromoethoxy)-2-(2-(carboxymethoxy)ethoxy)ethane, commonly known as Br-PEG3-CH2COOH. This heterobifunctional linker is a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins. This document details its chemical properties, reliable suppliers, purchasing options, and a representative protocol for its application in PROTAC synthesis.
Introduction to this compound in PROTAC Technology
PROTACs are novel chemical entities that function by inducing the degradation of specific target proteins within a cell. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy.
This compound is a popular choice for a PROTAC linker due to its defined length, flexibility, and orthogonal reactivity. The three-unit polyethylene glycol (PEG) chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The molecule's key feature is its bifunctionality:
-
Carboxylic Acid (-COOH): This functional group allows for the straightforward formation of a stable amide bond with a primary or secondary amine on the target protein ligand. This reaction is typically facilitated by common peptide coupling reagents.
-
Bromo (-Br) Group: The alkyl bromide serves as a reactive handle for nucleophilic substitution. It can readily react with nucleophiles such as amines or thiols present on the E3 ligase ligand, forming a stable covalent bond.
This orthogonal reactivity enables a sequential and controlled synthesis of the PROTAC molecule.
Quantitative Data and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This information is essential for reaction planning, characterization, and quality control.
| Property | Value |
| Chemical Name | 1-(2-bromoethoxy)-2-(2-(carboxymethoxy)ethoxy)ethane |
| Synonyms | This compound, Bromo-PEG3-acetic acid |
| CAS Number | 1346502-15-5 |
| Molecular Formula | C₈H₁₅BrO₅ |
| Molecular Weight | 271.11 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, protected from light and moisture |
Suppliers and Purchasing Options
A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of vendors and their typical product offerings. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the compound.
| Supplier | Typical Quantities Offered | Notes |
| MedchemExpress | 50 mg, 100 mg, 250 mg | Provides technical data sheets and cites relevant publications. |
| BroadPharm | 100 mg, 250 mg, 500 mg, 1 g | Offers NMR and SDS data online. |
| Sigma-Aldrich (Merck) | 50 mg | A well-established supplier with extensive quality control. |
| AxisPharm | Custom pricing available | Offers a range of PEG linkers and custom synthesis services. |
| Biorbyt | Inquire for details | Provides a general description of the product's application. |
| Ambeed | Inquire for details | Lists the compound as being for conjugation and crosslinking applications. |
Experimental Protocols: Synthesis of a PROTAC using this compound
The following is a representative two-step experimental protocol for the synthesis of a PROTAC using this compound. This protocol is based on established chemical principles for amide bond formation and nucleophilic substitution.
It is important to note that reaction conditions, including solvents, reagents, temperatures, and reaction times, may need to be optimized for specific target protein and E3 ligase ligands.
Step 1: Amide Coupling of this compound to the Target Protein Ligand
This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-containing target protein ligand (POI-NH₂).
Materials:
-
This compound
-
Target Protein Ligand with a primary or secondary amine (POI-NH₂)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the amine-containing target protein ligand (POI-NH₂) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add the peptide coupling reagent, for example, HATU (1.2 eq), to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-16 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-linker) by flash column chromatography.
Step 2: Conjugation of the POI-Linker Intermediate to the E3 Ligase Ligand
This step involves the nucleophilic substitution of the bromide on the POI-linker intermediate with a nucleophilic group (e.g., an amine or thiol) on the E3 ligase ligand (E3-Nu).
Materials:
-
POI-linker intermediate from Step 1
-
E3 Ligase Ligand with a nucleophilic group (E3-Nu)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Base (if required, e.g., Potassium carbonate or DIPEA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (E3-Nu) (1.2 eq) in anhydrous DMF.
-
If the nucleophile is an amine, a non-nucleophilic base such as DIPEA (2.0-3.0 eq) may be added to facilitate the reaction. If the nucleophile is a thiol, a milder base like potassium carbonate may be used.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizing the Role of this compound in PROTACs
The following diagrams, generated using the DOT language, illustrate the structure of this compound and its role in PROTAC synthesis and function.
Caption: Chemical structure of the this compound linker.
Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Br-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Br-PEG3-CH2COOH, represents a critical tool in the advancement of targeted therapeutics and novel drug modalities. Its unique structure, featuring a reactive bromo group and a carboxyl group connected by a flexible triethylene glycol (PEG) spacer, enables the precise conjugation of molecules, paving the way for innovations in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the safety and handling guidelines for this compound, ensuring its effective and safe use in the laboratory.
Core Properties and Specifications
| Property | Value | Source |
| Chemical Name | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid | N/A |
| Synonyms | Bromo-PEG3-acid | [1][2] |
| CAS Number | 782475-35-8 | [3] |
| Molecular Formula | C₉H₁₇BrO₅ | [3] |
| Molecular Weight | 285.13 g/mol | [3] |
| Appearance | Liquid | |
| Storage Temperature | -20°C |
Health and Safety Precautions
Given the absence of a specific MSDS, a conservative approach to handling, based on the known reactivity of its functional groups (bromo and carboxylic acid), is strongly recommended. The following guidelines are based on standard laboratory safety protocols for similar chemical entities.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Handling and Storage:
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C to maintain its integrity.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist. All handling of the neat compound should occur within a certified chemical fume hood.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocols: General Workflow for Bioconjugation
The primary application of this compound is in bioconjugation, where it serves as a linker to connect two different molecules, such as an antibody and a cytotoxic drug in an ADC. A generalized workflow for such an experiment is outlined below.
Caption: General experimental workflow for bioconjugation using this compound.
Role in Advanced Drug Development
This compound is instrumental in the synthesis of complex therapeutic molecules. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group acts as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form a stable amide bond with primary amines.
Application in PROTAC Synthesis
In the context of PROTACs, this compound can serve as a versatile linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. This proximity induces the ubiquitination and subsequent degradation of the target protein.
Caption: Logical relationship of this compound as a linker in a PROTAC molecule.
Disposal Considerations
Waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide a framework for the safe and effective use of this compound in a research and development setting. As with any chemical reagent, it is imperative to exercise caution, adhere to established safety protocols, and consult with your institution's environmental health and safety department for specific guidance.
References
An In-depth Technical Guide to CAS Number 1346502-15-5 (Br-PEG3-CH2COOH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1346502-15-5, chemically known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid and commonly referred to as Br-PEG3-CH2COOH, is a heterobifunctional chemical compound. Its structure incorporates a bromo group at one end and a carboxylic acid at the other, connected by a three-unit polyethylene glycol (PEG) linker. This molecule has gained significant attention in the field of chemical biology and drug discovery, primarily for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its composition and length significantly influence the efficacy and pharmacokinetic properties of the resulting PROTAC. The hydrophilic nature of the PEG chain in this compound enhances the solubility of the PROTAC molecule, a critical factor in drug development.[1][2]
This technical guide provides a comprehensive overview of the properties and uses of CAS number 1346502-15-5, with a focus on its application in PROTAC synthesis.
Chemical and Physical Properties
This compound is typically available as a liquid. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1346502-15-5 | [3] |
| Synonyms | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid, Bromo-PEG3-acetic acid | [4][5] |
| Molecular Formula | C8H15BrO5 | |
| Molecular Weight | 271.11 g/mol | |
| Appearance | Liquid | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| Purity | Typically ≥95% |
Synthesis
Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the modular synthesis of PROTACs. The bifunctional nature of this molecule allows for the sequential or convergent attachment of a target protein ligand and an E3 ligase ligand.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The key steps in this pathway are:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, and the ubiquitin molecules are recycled.
References
The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of ligands dictates target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.
Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. Their inherent hydrophilicity, biocompatibility, and tunable length make them an attractive choice for optimizing PROTAC performance. This in-depth technical guide will explore the multifaceted role of PEG linkers in PROTAC design, providing a comprehensive overview of their impact on key biological activities, detailed experimental protocols for their evaluation, and quantitative data to guide rational design strategies.
The Influence of PEG Linkers on PROTAC Activity
The linker in a PROTAC molecule plays a crucial role in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length and flexibility of the PEG linker directly impact the spatial arrangement and orientation of the POI and the E3 ligase, thereby influencing the stability and cooperativity of the ternary complex.
An optimal PEG linker length is essential for potent PROTAC activity. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2] Conversely, an excessively long linker can result in a highly flexible molecule, which may lead to an entropic penalty upon binding and a decrease in the effective concentration required for ternary complex formation, potentially leading to unproductive binding modes.[1]
The hydrophilicity imparted by the PEG chain can significantly improve the solubility and cell permeability of the PROTAC molecule, addressing a common challenge in the development of these relatively large molecules.[3] This enhanced solubility can improve a PROTAC's pharmacokinetic profile, leading to better oral absorption and bioavailability.
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a critical step in PROTAC optimization. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 | 76 |
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent |
| Target Protein | E3 Ligase | Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| E3 Ligase | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC research is crucial for a clear understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action, a general experimental workflow for evaluating PROTAC efficacy, and the logical relationship between linker properties and PROTAC activity.
PROTAC Mechanism of Action
References
The Role of Br-PEG3-CH2COOH in Advancing Protein Degradation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), is the linker element that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides an in-depth exploration of Br-PEG3-CH2COOH, a bifunctional PEG-based linker, and its application in the synthesis and evaluation of PROTACs for protein degradation studies. We will delve into its chemical properties, provide detailed experimental protocols for PROTAC synthesis and characterization, present quantitative data on the degradation of key therapeutic targets, and visualize the underlying biological pathways.
Introduction to this compound: A Versatile PROTAC Linker
This compound is a heterobifunctional linker featuring a bromo group at one terminus and a carboxylic acid at the other, connected by a three-unit polyethylene glycol (PEG) chain. This specific architecture makes it a valuable tool for the synthesis of PROTACs.
-
Bromo Group: The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, commonly with amine or thiol functionalities on a target protein ligand or an E3 ligase ligand.
-
Carboxylic Acid Group: The carboxylic acid can be activated to form a stable amide bond with an amine group on the corresponding binding ligand.
-
PEG Chain: The hydrophilic tri-PEG spacer enhances the aqueous solubility of the resulting PROTAC molecule, a crucial factor for improving cell permeability and overall pharmacokinetic properties. The length of the PEG linker is also a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting degradation efficiency.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) by linking the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide, using the this compound linker.
Materials:
-
JQ1-amine derivative
-
Pomalidomide-amine derivative
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq.), DCC (1.1 eq.), and NHS (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling with Pomalidomide-amine:
-
To the activated linker solution, add pomalidomide-amine (1 eq.) and TEA (2 eq.).
-
Stir the reaction at room temperature overnight.
-
After completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pomalidomide-PEG3-Br intermediate.
-
-
Coupling with JQ1-amine:
-
Dissolve the pomalidomide-PEG3-Br intermediate (1 eq.), JQ1-amine (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Materials:
-
Cell line expressing the target protein (e.g., VCaP for Androgen Receptor, Mino for BTK, MM1.S for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot with ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
In Vitro Ubiquitination Assay
Materials:
-
Recombinant purified target protein, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL or CRBN complex)
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody and antibody against the target protein
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add the target protein and varying concentrations of the PROTAC.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction mixture by Western blotting using an anti-ubiquitin antibody to detect the formation of a high molecular weight smear or distinct polyubiquitinated bands of the target protein. An antibody against the target protein can also be used to observe the shift in molecular weight.
-
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. Below is a summary of representative data for PROTACs utilizing PEG linkers targeting key cancer-related proteins.
| Target Protein | PROTAC Example | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) |
| BRD4 | ARV-825 (PEG-based linker) | CRBN | MM1.S | < 1 nM | > 95% |
| BTK | Compound 15 (Ibrutinib-based with PEG linker) | CRBN | Mino | 3.18 nM | > 99%[1] |
| Androgen Receptor (AR) | ARD-61 (PEG-based linker) | VHL | LNCaP | ~1 nM | > 90%[2] |
Signaling Pathways and Visualization
PROTAC-mediated degradation of key proteins can have profound effects on downstream signaling pathways, making it a powerful tool for cancer therapy.
BRD4 Degradation and its Impact on the c-MYC Signaling Pathway
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-MYC. Degradation of BRD4 by PROTACs leads to the downregulation of c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.[3][4]
BTK Degradation and its Effect on the NF-κB Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs can effectively block downstream signaling, including the NF-κB pathway, which is vital for the survival and proliferation of B-cell malignancies.[1]
Androgen Receptor Degradation and Downstream Signaling
The androgen receptor (AR) is a primary driver of prostate cancer. PROTAC-mediated degradation of AR can overcome resistance to traditional AR antagonists by eliminating the receptor protein, thereby shutting down AR-dependent gene transcription and inhibiting tumor growth.
Conclusion
This compound is a highly versatile and valuable tool in the development of PROTACs for targeted protein degradation. Its defined structure, with reactive handles for conjugation and a beneficial PEG spacer, facilitates the synthesis of potent and cell-permeable protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will be paramount to the development of the next generation of transformative medicines.
References
- 1. Discovery of new anti-inflammatory PROTACs acting through BTK degradation | BioWorld [bioworld.com]
- 2. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Connection: An In-depth Technical Guide to Bifunctional Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Bifunctional Linker
In the intricate landscape of chemical biology and targeted therapeutics, bifunctional linkers serve as the essential bridge, connecting distinct molecular entities to create novel conjugates with tailored functionalities. These linkers are not merely passive spacers; they are meticulously designed chemical structures that profoundly influence the stability, efficacy, and pharmacokinetic properties of pioneering drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] An ideal linker must maintain a stable connection between its payloads in systemic circulation to minimize off-target toxicity, while enabling the efficient release or optimal spatial orientation of the active components at the desired site of action.[3] This technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse applications, detailed experimental protocols for their use, and quantitative data to inform rational design and selection.
Types of Bifunctional Linkers: A Tale of Two Strategies
Bifunctional linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice between these two strategies is a critical decision in the design of a bioconjugate, directly impacting its mechanism of action and therapeutic window.[4][5]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but to break down and release their payload in response to specific triggers within the tumor microenvironment or inside the target cell. This targeted release mechanism can enhance the therapeutic index by concentrating the active molecule at the site of action.
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a widely used example, renowned for its high stability in plasma and efficient cleavage within target cells.
-
pH-Sensitive Linkers: Linkers containing acid-labile groups, like hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are selectively cleaved in the highly reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.
Non-Cleavable Linkers: Stability and Controlled Degradation
Non-cleavable linkers form a stable covalent bond between the two conjugated molecules. The release of the payload from these linkers relies on the complete lysosomal degradation of the carrier molecule, such as an antibody in an ADC. This approach generally leads to improved plasma stability and a more predictable pharmacokinetic profile. A common example is the thioether linkage formed by the reaction of a maleimide group with a thiol.
Applications of Bifunctional Linkers
The versatility of bifunctional linkers has propelled the development of sophisticated therapeutic and research tools.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is a critical component that dictates the stability of the ADC in circulation and the mechanism of payload release. Cleavable linkers in ADCs can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors. Non-cleavable linkers, conversely, limit the bystander effect and are often associated with a better safety profile.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and composition of the linker are critical parameters that must be optimized to achieve efficient protein degradation.
Data Presentation: A Comparative Analysis of Linker Performance
The selection of a linker has a profound impact on the performance of a bifunctional molecule. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparative Performance of ADC Linkers
| Linker Type | Example | Payload | Target Cell Line | IC50 | Plasma Stability | Key Feature |
| Cleavable | ||||||
| Enzyme-Sensitive | Val-Cit | MMAE | Various | nM range | High | Susceptible to lysosomal proteases like Cathepsin B. |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Sub-µM to µM range | Moderate | Cleaved in the acidic environment of endosomes/lysosomes. |
| Disulfide | SPDB | DM4 | Various | nM range | Moderate | Cleaved by intracellular glutathione. |
| Non-Cleavable | ||||||
| Thioether | SMCC | DM1 | Various | nM range | Very High | Payload is released upon complete lysosomal degradation of the antibody. |
Note: IC50 values are highly dependent on the specific antibody, payload, target antigen expression levels, and experimental conditions. This table provides a general comparison.
Table 2: Impact of PROTAC Linker Length on Degradation Efficacy
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG/Alkyl | ~12 | >1000 | <20 | |
| BRD4 | VHL | PEG/Alkyl | ~16 | <100 | >80 | |
| BRD4 | VHL | PEG/Alkyl | ~20 | >500 | ~40 | |
| Estrogen Receptor | VHL | Pentapeptide | 9 | ~100 | ~70 | |
| Estrogen Receptor | VHL | Pentapeptide | 12 | <50 | >80 | |
| Estrogen Receptor | VHL | Pentapeptide | 16 | <50 | >80 | |
| Estrogen Receptor | VHL | Pentapeptide | 19 | >250 | <50 | |
| Estrogen Receptor | VHL | Pentapeptide | 21 | >500 | <20 |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Optimal linker length is target- and E3 ligase-dependent.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of bifunctional linkers and their conjugates.
Protocol 1: Synthesis of a Cleavable Linker-Payload (MC-Val-Cit-PAB-MMAE)
This protocol outlines the multi-step synthesis of a widely used enzyme-cleavable linker-payload.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
Maleimidocaproic acid (MC)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dipea (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
HPLC for purification
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH to MMAE: a. Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF. b. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution. c. Stir the reaction at room temperature and monitor its progress by HPLC. d. Upon completion, purify the product (Fmoc-Val-Cit-PAB-MMAE) by preparative HPLC.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF. b. Add piperidine to the solution to remove the Fmoc protecting group. c. Monitor the reaction by HPLC. d. Once complete, the product (H2N-Val-Cit-PAB-MMAE) is typically used in the next step without further purification.
-
Coupling of Maleimidocaproic Acid (MC): a. Activate maleimidocaproic acid by reacting it with NHS and DCC in a solvent like DCM to form the MC-NHS ester. b. Dissolve the H2N-Val-Cit-PAB-MMAE from the previous step in DMF. c. Add the MC-NHS ester to the solution and stir at room temperature. d. Monitor the reaction by HPLC. e. Upon completion, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
Protocol 2: Antibody Conjugation and Purification
This protocol describes the conjugation of a thiol-reactive linker-payload to an antibody.
Materials:
-
Purified monoclonal antibody
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MC-Val-Cit-PAB-MMAE (or other maleimide-functionalized linker-payload)
-
Phosphate-buffered saline (PBS) with EDTA
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). b. Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. c. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours). d. Remove excess TCEP using a desalting column.
-
Conjugation: a. Immediately add the maleimide-activated linker-payload (e.g., MC-Val-Cit-PAB-MMAE) to the reduced antibody. b. Incubate the reaction at room temperature for 1-2 hours. c. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: a. Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average number of drugs conjugated to an antibody.
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
HPLC Analysis: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the different drug-loaded species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
96-well plates
-
ADC and unconjugated antibody
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 5: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a common method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Repeat the process for the loading control antibody.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Generate a dose-response curve to determine the DC50 and Dmax values.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to bifunctional linkers.
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing different ADC linkers.
Conclusion: The Future of Bifunctional Linkers
The field of bifunctional linkers is continuously evolving, with ongoing research focused on the development of novel linker chemistries that offer enhanced stability, greater control over payload release, and improved therapeutic indices. "Smart" linkers that respond to multiple stimuli within the tumor microenvironment and linkers with improved physicochemical properties to optimize the drug-like characteristics of PROTACs are areas of active investigation. A deep understanding of the interplay between the linker, the conjugated molecules, and the biological system is paramount for the successful design and development of the next generation of targeted therapies. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this complex and exciting field.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation using Br-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule that connects these two components is critical to the ADC's stability, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of Br-PEG3-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, in the development of ADCs.
The this compound linker offers a discrete PEG spacer (n=3) that enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1] Its heterobifunctional nature, possessing a bromo group and a carboxylic acid, allows for a controlled, two-step conjugation process. The carboxylic acid can be activated to react with amine groups, such as those on a cytotoxic payload, while the bromo group can react with nucleophiles like the thiol group of a cysteine residue on the antibody.[2][3] This sequential approach minimizes the formation of undesirable byproducts.[4]
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for the this compound linker is not extensively available in the public domain, the following data for similar PEG linkers illustrates the impact of PEGylation on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from studies on ADCs with varying PEG linker lengths, demonstrating that increasing PEG length generally decreases systemic clearance, leading to longer circulation times.[5]
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with and without PEG Linkers
| Conjugate | In Vitro Cytotoxicity Reduction (fold) |
| No PEG Linker | 1 |
| 4 kDa PEG Linker | 4.5 |
| 10 kDa PEG Linker | 22 |
This data, from a study on affibody-drug conjugates, highlights that while PEGylation can improve pharmacokinetics, it may also impact in vitro potency, a factor to consider in ADC design.
Table 3: Pharmacokinetic Parameters of Different Drug-to-Antibody Ratio (DAR) Species
| DAR Species | Half-life (days) |
| DAR 2 | 8.5 |
| DAR 4 | 7.2 |
| DAR 8 | 4.1 |
This table illustrates a common trend where higher DAR values can lead to faster clearance and shorter half-lives of ADCs.
Experimental Protocols
The following protocols outline a general two-step method for the conjugation of a cytotoxic drug to an antibody using the this compound linker.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid moiety of the this compound linker.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated linker. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Upon completion, as monitored by LC-MS, purify the drug-linker conjugate using an RP-HPLC system.
-
Collect the fractions containing the pure product.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the Br-PEG3-Drug conjugate as a solid.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the cysteine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Br-PEG3-Drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of a 10 mM TCEP solution to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Dissolve the Br-PEG3-Drug conjugate in an organic co-solvent like DMSO at a concentration of 10-20 mg/mL.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold per antibody) is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted bromo groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC system to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the final ADC by SEC.
-
Visualizations
Experimental Workflow
Caption: A two-step experimental workflow for antibody-drug conjugation using this compound.
Signaling Pathway: Mechanism of Action of an MMAE-based ADC
Monomethyl Auristatin E (MMAE) is a potent anti-mitotic agent that disrupts tubulin polymerization. When delivered to a target cancer cell via an ADC, it induces cell cycle arrest and apoptosis.
Caption: Mechanism of action for an MMAE-based ADC, leading to apoptosis.
References
- 1. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Br-PEG3-CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.
This document provides detailed application notes and protocols for the use of Br-PEG3-CH2COOH , a versatile PEG-based linker, in the synthesis of PROTACs. This linker features two distinct reactive handles: a carboxylic acid for stable amide bond formation and a bromo group for nucleophilic substitution, offering a reliable and sequential approach to PROTAC assembly. The tri-ethylene glycol (PEG3) backbone enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
Core Concepts and Synthesis Strategy
The fundamental approach to using this compound in PROTAC synthesis is a two-step sequential conjugation. This strategy allows for a controlled and modular assembly of the final PROTAC molecule.
-
Amide Bond Formation: The carboxylic acid moiety of the linker is first coupled with an amine-containing ligand (either the POI ligand or the E3 ligase ligand). This reaction is typically mediated by standard peptide coupling reagents.
-
Nucleophilic Substitution: The bromo group on the other end of the linker is then reacted with a nucleophilic group (commonly a phenol, alcohol, or amine) on the second ligand to form a stable ether or amine bond.
The order of these steps can be interchanged based on the chemical functionalities and stability of the respective ligands.
Experimental Protocols
The following protocols are based on established chemical principles for PROTAC synthesis and provide a practical guide for using this compound. A hypothetical synthesis of a BRD4-targeting PROTAC is used for illustrative purposes, coupling the BRD4 ligand JQ1 (with a phenolic hydroxyl group) and the Cereblon (CRBN) E3 ligase ligand pomalidomide (with an amino group).
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate (Amide Coupling)
This protocol describes the coupling of the E3 ligase ligand (pomalidomide) to the carboxylic acid moiety of this compound.
Materials:
-
Pomalidomide
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve pomalidomide (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pomalidomide-PEG3-Br intermediate.
Protocol 2: Synthesis of the Final PROTAC (Nucleophilic Substitution)
This protocol details the conjugation of the pomalidomide-linker intermediate with the POI ligand (JQ1).
Materials:
-
Pomalidomide-PEG3-Br intermediate (from Protocol 1)
-
(+)-JQ1
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group.
-
Add a solution of the Pomalidomide-PEG3-Br intermediate (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final PROTAC molecule.
Data Presentation
| Parameter | Value | Description |
| Binding Affinity (JQ1 moiety to BRD4) | ||
| Kd | 25 nM | Dissociation constant, measures binding strength to the target protein. |
| Binding Affinity (Pomalidomide moiety to CRBN) | ||
| Kd | 1.5 µM | Dissociation constant, measures binding strength to the E3 ligase. |
| Degradation Potency | ||
| DC₅₀ | 50 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | >95% | Maximum percentage of protein degradation achieved. |
| Cellular Potency | ||
| IC₅₀ (Cell Viability) | 80 nM | Concentration of the PROTAC that inhibits cell growth by 50%. |
| Synthesis Yields | ||
| Step 1 Yield (Amide Coupling) | 65% | Isolated yield of the pomalidomide-linker intermediate. |
| Step 2 Yield (Ether Formation) | 40% | Isolated yield of the final PROTAC molecule. |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, inducing proximity between a target protein and an E3 ligase.
Synthetic Workflow using this compound
Application Notes and Protocols for Br-PEG3-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Br-PEG3-CH2COOH, a heterobifunctional linker, in reactions with primary amines. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a versatile crosslinking reagent featuring a bromo group at one end and a carboxylic acid at the other, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, typically biomolecules containing primary amines.
The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds. The bromo group is a good leaving group and can react with primary amines via nucleophilic substitution. This dual reactivity makes this compound an ideal linker for creating complex bioconjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H15BrO5 |
| Molecular Weight | 271.11 g/mol |
| CAS Number | 1346502-15-5 |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Table 2: Typical Reaction Conditions and Expected Yields for Conjugation to Primary Amines
| Reaction Type | Reagents | pH | Temperature (°C) | Time (h) | Molar Ratio (Linker:Amine) | Typical Yield (%) |
| Amide Bond Formation (Carboxylic Acid End) | EDC, NHS | 4.5-6.0 (Activation), 7.2-8.0 (Conjugation) | Room Temperature | 2-4 | 5:1 to 20:1 | 60-80[1] |
| Nucleophilic Substitution (Bromo End) | Primary Amine, Base (e.g., DIEA) | 8.0-9.0 | 25-50 | 12-24 | 1.5:1 to 2:1[2] | 50-70 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. Optimization is recommended for each application.
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as a protein.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein to be conjugated in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 100 mM.
-
-
Activation of Carboxylic Acid:
-
To the this compound solution, add EDC and NHS to a final molar excess of 2-5 fold over the linker.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Primary Amine:
-
Add the activated this compound solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
Protocol 2: Nucleophilic Substitution of the Bromo Group
This protocol describes the reaction of the bromo moiety of a this compound-conjugated molecule with a primary amine.
Materials:
-
This compound-conjugated molecule
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Sodium Iodide (NaI) (optional, to increase reactivity of the halide)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup:
-
Dissolve the this compound-conjugated molecule and the primary amine-containing molecule in anhydrous DMF. A slight molar excess of the amine (1.5-2 equivalents) is recommended.
-
Add 2-3 equivalents of DIEA to the reaction mixture to act as a base.
-
If the reaction is sluggish, a catalytic amount of NaI can be added to convert the bromide to the more reactive iodide in situ.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, the temperature can be increased to 40-50°C.
-
Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the final conjugate by reverse-phase HPLC to achieve high purity.
-
Mandatory Visualizations
References
- 1. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide PEGylation with Br-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to an increased circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] This document provides a detailed guide for the site-specific PEGylation of peptides using Br-PEG3-CH2COOH, a heterobifunctional PEG reagent.
The this compound reagent features a bromo group at one terminus and a carboxylic acid at the other. The bromo group allows for selective alkylation of nucleophilic amino acid side chains, primarily the thiol group of cysteine and to a lesser extent, the imidazole group of histidine.[3][4] The carboxylic acid moiety can be used for subsequent conjugation or to improve the solubility of the reagent and the resulting conjugate. This guide will focus on the initial PEGylation step via the bromo group.
General Experimental Workflow
The process of PEGylating a peptide with this compound follows a structured sequence of steps, from peptide preparation to the characterization of the final conjugate. Careful optimization of each step is crucial for achieving a high yield of the desired PEGylated product.
References
Application Notes and Protocols for Amide Bond Formation using Br-PEG3-CH2COOH and EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the formation of a stable amide bond between a primary amine-containing molecule and the bifunctional linker, 1-Bromo-3-(2-(2-(carboxymethoxy)ethoxy)ethoxy)propane (Br-PEG3-CH2COOH). This procedure utilizes the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is a cornerstone in bioconjugation for applications such as the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.
The this compound linker offers a discrete polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance of the conjugated molecule. The terminal bromide provides a reactive handle for subsequent "click" chemistry or other nucleophilic substitution reactions, while the carboxylic acid allows for the formation of a stable amide bond with primary amines present on proteins, peptides, antibodies, or other biomolecules.
Reaction Mechanism
The EDC/NHS chemistry proceeds in a two-step manner to form a stable amide bond between the carboxylic acid of this compound and a primary amine of the molecule to be conjugated.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.
This two-step process is highly efficient and minimizes the formation of side products.
Quantitative Data for Reaction Optimization
The efficiency of the amide bond formation is dependent on several factors, including the molar ratios of the reactants, pH, and reaction time. The following tables provide recommended starting parameters for the optimization of your conjugation reaction.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Ratio (relative to this compound) | Rationale |
| EDC | 5 - 10 fold excess | Ensures efficient activation of the carboxylic acid. |
| NHS | 2 - 5 fold excess | Stabilizes the activated intermediate, improving coupling efficiency. |
| Amine-containing Molecule | 1 - 1.5 fold excess | A slight excess can drive the reaction to completion. |
Table 2: Recommended Reaction Conditions
| Parameter | Value | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal pH for EDC activation of carboxyl groups. |
| Conjugation pH | 7.2 - 8.5 | Ensures the primary amine of the target molecule is deprotonated and sufficiently nucleophilic. |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester. |
| Conjugation Time | 2 - 4 hours at room temperature, or overnight at 4°C | Allows for efficient coupling to the amine-containing molecule. |
| Temperature | Room Temperature or 4°C | Milder temperatures help maintain the stability of proteins and other biomolecules. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate/Borate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
Desalting columns (e.g., Sephadex G-25) for purification
Protocol 1: Activation of this compound
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
In a reaction tube, add the desired amount of the this compound stock solution.
-
Add a 5 to 10-fold molar excess of the EDC solution to the this compound solution.
-
Immediately add a 2 to 5-fold molar excess of the NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The resulting solution contains the activated Br-PEG3-CH2-COO-NHS ester.
Protocol 2: Conjugation to an Amine-Containing Protein
-
Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Add the freshly activated Br-PEG3-CH2-COO-NHS ester solution from Protocol 1 to the protein solution. A 1 to 1.5-fold molar ratio of the activated linker to the protein is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the conjugate to remove excess linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 3: Conjugation to an Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer.
-
Add the activated Br-PEG3-CH2-COO-NHS ester solution from Protocol 1 to the oligonucleotide solution. A 5 to 20-fold molar excess of the activated linker may be necessary for efficient labeling.
-
Incubate the reaction in the dark at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the labeled oligonucleotide via ethanol precipitation or using an appropriate chromatography method.
Visualization of Workflow and Mechanism
Reaction Mechanism Diagram
Caption: EDC/NHS reaction mechanism for amide bond formation.
Experimental Workflow Diagram
Caption: General experimental workflow for bioconjugation.
Applications of Br-PEG3-CH2COOH in Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid (Br-PEG3-CH2COOH), a heterobifunctional linker, in drug delivery research. This versatile linker, featuring a bromo group and a terminal carboxylic acid connected by a flexible tri-polyethylene glycol (PEG3) spacer, offers a powerful tool for the development of advanced drug delivery systems, including nanoparticle-based carriers and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker designed for bioconjugation. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The key features of this linker include:
-
Bromo Group: A reactive handle that readily participates in nucleophilic substitution reactions, enabling covalent attachment to molecules with thiol or amine functionalities.[1]
-
Carboxylic Acid Group: This functional group can be activated to form stable amide bonds with primary amines on drugs, targeting ligands, or carrier systems.[2]
-
PEG3 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the resulting conjugate, reduces non-specific binding, and can improve the pharmacokinetic profile of the conjugated molecule.[1][3]
These properties make this compound an ideal candidate for a range of applications in drug delivery, aiming to improve drug solubility, stability, and targeted delivery.
Key Applications in Drug Delivery
Surface Functionalization of Nanoparticles
This compound is extensively used for the surface modification of nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, liposomes) to create "stealth" drug delivery vehicles. The PEG spacer helps to reduce opsonization and clearance by the immune system, thereby prolonging circulation time.[3] The terminal functional groups can be used to attach both the nanoparticle and a therapeutic agent or targeting ligand.
Experimental Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle functionalization and drug loading using this compound.
Development of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound can serve as the linker component of a PROTAC, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG spacer in this context can influence the solubility, cell permeability, and ternary complex formation of the PROTAC.
Mechanism of Action of a PROTAC:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol for Conjugation of this compound to an Amine-Containing Drug via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing drug.
Materials:
-
This compound
-
Amine-containing drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dialysis tubing or desalting columns for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. b. In a separate tube, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each). c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.
-
Conjugation to Amine-Containing Drug: a. Dissolve the amine-containing drug in Conjugation Buffer to a suitable concentration (e.g., 1-5 mg/mL). b. Add the freshly prepared activated this compound solution to the drug solution. A molar ratio of 10:1 (linker:drug) is a good starting point and should be optimized. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: a. Purify the conjugate from excess linker and reagents using dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography (desalting columns).
-
Characterization: a. Confirm the successful conjugation and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol for Functionalization of Nanoparticles with a Drug-Linker Conjugate
This protocol outlines the general steps for attaching a pre-formed drug-linker conjugate (where the drug is attached to the bromo- end of this compound) to an amine-functionalized nanoparticle.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica nanoparticles, liposomes with amine-PEG)
-
Drug-Br-PEG3-CH2COOH conjugate
-
EDC and NHS
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Centrifugation tubes and centrifuge
-
Magnetic separator (for magnetic nanoparticles)
Procedure:
-
Preparation of Drug-Linker Conjugate: Synthesize the drug-linker conjugate by reacting the bromo- end of this compound with a suitable functional group on the drug (e.g., thiol or amine). Purify the conjugate.
-
Activation of Drug-Linker Conjugate: a. Dissolve the purified drug-Br-PEG3-CH2COOH conjugate in Reaction Buffer. b. Add EDC and NHS (as described in Protocol 3.1) to activate the terminal carboxylic acid.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Coupling Buffer. b. Add the activated drug-linker conjugate solution to the nanoparticle dispersion. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification of Functionalized Nanoparticles: a. Separate the functionalized nanoparticles from unreacted conjugate and byproducts by centrifugation or magnetic separation. b. Wash the nanoparticles multiple times with a suitable buffer (e.g., PBS). c. Resuspend the purified nanoparticles in the desired buffer for storage or further use.
-
Characterization: a. Characterize the functionalized nanoparticles for size, zeta potential, drug loading, and stability.
Quantitative Data and Characterization
The successful synthesis and application of this compound-based drug delivery systems require rigorous characterization. The following tables provide examples of the types of quantitative data that should be collected. Note: The following data are illustrative and will vary depending on the specific drug, nanoparticle, and experimental conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Unfunctionalized Nanoparticles | Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 |
| Drug Loading Content (%) | N/A | 5.2 ± 0.8 |
| Encapsulation Efficiency (%) | N/A | 85 ± 6 |
Table 2: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 15 ± 3 | 40 ± 5 |
| 12 | 30 ± 4 | 75 ± 6 |
| 24 | 45 ± 5 | 90 ± 4 |
| 48 | 55 ± 6 | 95 ± 3 |
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the development of sophisticated drug delivery systems. Its well-defined structure and dual reactivity allow for the controlled assembly of bioconjugates and functionalized nanoparticles. The protocols and characterization data presented here provide a framework for researchers to effectively utilize this linker in their drug delivery research, ultimately contributing to the development of more effective and targeted therapies.
References
Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing heterobifunctional polyethylene glycol (PEG) linkers in bioconjugation. This document offers detailed protocols for common conjugation chemistries, quantitative data for comparing different linker strategies, and visual diagrams to illustrate key experimental workflows and biological pathways.
Introduction to Heterobifunctional PEG Linkers in Bioconjugation
Heterobifunctional PEG linkers are versatile reagents that enable the precise and efficient covalent linkage of two different biomolecules or a biomolecule to a small molecule drug or imaging agent.[1][2] These linkers consist of a central polyethylene glycol chain with distinct reactive functional groups at each end.[3] This unique architecture is instrumental in a wide array of biomedical applications, most notably in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][4]
The PEG component of the linker imparts several beneficial properties to the final bioconjugate. It can significantly enhance the hydrophilicity and stability of conjugated molecules, particularly those that are hydrophobic. Furthermore, the PEG chain can shield the bioconjugate from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life and reducing its immunogenicity. The length of the PEG spacer can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the conjugate.
Commonly used heterobifunctional PEG linkers incorporate a variety of reactive groups to target specific functional groups on biomolecules. N-hydroxysuccinimide (NHS) esters are widely used for their reactivity towards primary amines (e.g., on lysine residues of proteins), while maleimides specifically react with sulfhydryl groups (e.g., on cysteine residues). Other important functional groups include azides and alkynes for "click chemistry," which offers high specificity and reaction efficiency.
Common Heterobifunctional PEG Linker Chemistries
The choice of a specific heterobifunctional PEG linker depends on the available functional groups on the molecules to be conjugated and the desired stability of the resulting linkage.
| Functional Group 1 | Target on Molecule A | Functional Group 2 | Target on Molecule B | Resulting Linkage | Key Features |
| NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | Amide & Thioether | One of the most common and reliable chemistries for protein-protein or protein-small molecule conjugation. |
| NHS Ester | Primary Amines (-NH₂) | DBCO | Azides (-N₃) | Amide & Triazole | Copper-free click chemistry, ideal for conjugations in biological systems where copper is cytotoxic. |
| Maleimide | Thiols (-SH) | Azide | Alkynes | Thioether & Triazole | Allows for sequential or orthogonal conjugation strategies. |
| Aldehyde/Ketone | Amines (-NH₂) | Hydrazide | Aldehydes/Ketones | Hydrazone | Forms a pH-sensitive bond, useful for drug release in acidic tumor microenvironments. |
| SPDP | Primary Amines (-NH₂) | Thiol | Thiols (-SH) | Disulfide | Creates a reducible disulfide bond, enabling cleavage in the intracellular environment. |
Experimental Protocols
The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.
Protocol 1: Protein-Small Molecule Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a thiol-containing small molecule (e.g., a cytotoxic drug).
Materials:
-
Protein solution (e.g., 1-10 mg/mL in phosphate-buffered saline, pH 7.2-7.5)
-
Thiol-containing small molecule
-
NHS-Ester-PEG-Maleimide linker
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.2-7.5, with 150 mM NaCl and 1-2 mM EDTA
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.
-
Prepare a stock solution of the thiol-containing small molecule in an appropriate solvent.
Step 2: Reaction of NHS Ester with Protein
-
Ensure the protein solution is in the correct reaction buffer and free of any amine-containing buffers (e.g., Tris).
-
Add the NHS-Ester-PEG-Maleimide stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
Step 3: Removal of Excess Linker
-
Remove the unreacted NHS-Ester-PEG-Maleimide linker by SEC or dialysis against the reaction buffer. This step is crucial to prevent the maleimide group from reacting with any free thiols on the protein.
Step 4: Conjugation of Maleimide with Thiol-containing Small Molecule
-
Add the thiol-containing small molecule stock solution to the purified protein-PEG-maleimide intermediate. A molar excess of the small molecule (e.g., 5 to 10-fold) is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
Step 5: Quenching and Purification
-
To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Purify the final protein-PEG-small molecule conjugate using SEC, dialysis, or another suitable chromatographic method to remove unreacted small molecules and other byproducts.
Step 6: Characterization
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in phosphate-buffered saline, pH 7.2-8.0)
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester linker
-
DMSO or DMF
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.2-8.0, with 150 mM NaCl
-
Purification column (e.g., SEC or dialysis cassette)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.
-
Prepare a stock solution of the DBCO-PEG-NHS Ester in anhydrous DMSO or DMF.
-
Add the linker solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
Step 2: Removal of Excess Linker
-
Purify the DBCO-labeled protein from the excess linker using SEC or dialysis.
Step 3: Click Chemistry Reaction
-
Prepare a stock solution of the azide-containing molecule.
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A slight molar excess of the azide molecule (e.g., 2 to 5-fold) is usually sufficient.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC.
Step 4: Final Purification
-
Purify the final conjugate using SEC or another suitable method to remove any unreacted azide-containing molecule.
Step 5: Characterization
-
Analyze the final conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation.
Quantitative Data Summary
The selection of a heterobifunctional PEG linker can significantly impact the properties of the final bioconjugate. The following tables summarize key quantitative data from various studies.
Impact of PEG Linker Length on Bioconjugate Properties
| PEG Linker Length | Effect on Hydrodynamic Size | Circulation Half-Life | Immunogenicity | Biological Activity | Reference |
| Short (e.g., PEG4-PEG12) | Minimal Increase | Shorter | Lower risk of anti-PEG antibodies | Generally higher due to less steric hindrance | |
| Medium (e.g., PEG24-PEG48) | Moderate Increase | Longer | Moderate | May have some reduction due to steric hindrance | |
| Long (e.g., >2 kDa) | Significant Increase | Significantly prolonged | Higher potential for anti-PEG antibodies | Can be significantly reduced due to steric hindrance |
Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Linker Type | Mechanism of Drug Release | Bystander Effect | Systemic Stability | Reference |
| Cleavable (e.g., Disulfide, Hydrazone) | Enzymatic cleavage or pH-dependent hydrolysis in the tumor microenvironment or within the cell. | High, as the released drug can diffuse to neighboring cancer cells. | Lower, with potential for premature drug release. | |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody backbone in the lysosome. | Low, as the drug is released with an amino acid residue attached, which is often less membrane-permeable. | High, leading to a more stable ADC in circulation. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the typical intracellular trafficking pathway of an antibody-drug conjugate (ADC) constructed using a heterobifunctional PEG linker.
Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into early endosomes. These endosomes mature into late endosomes and eventually fuse with lysosomes. The acidic environment and enzymatic content of the lysosome facilitate the release of the cytotoxic drug from the antibody. In the case of cleavable linkers, this release can be triggered by specific enzymes or the low pH. For non-cleavable linkers, the entire antibody is degraded, releasing the drug with a linker remnant and an amino acid. Once released into the cytoplasm, the potent cytotoxic drug can then exert its cell-killing effect, for instance, by binding to tubulin to disrupt microtubule dynamics or by intercalating into DNA, ultimately leading to apoptosis of the cancer cell.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in modern bioconjugation and drug development. Their unique ability to connect two different molecules with a biocompatible and property-enhancing spacer has enabled the creation of sophisticated targeted therapies, diagnostics, and other advanced biomaterials. The careful selection of the linker chemistry and PEG chain length is crucial for optimizing the performance of the final bioconjugate. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their bioconjugation experiments effectively.
References
Application Notes and Protocols for Br-PEG3-CH2COOH in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The nature of the linker, including its composition, length, and flexibility, significantly influences the physicochemical properties, cell permeability, and biological activity of the resulting degrader.
Br-PEG3-CH2COOH is a versatile, heterobifunctional polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure incorporates a three-unit PEG chain, which enhances aqueous solubility and can improve the pharmacokinetic profile of the PROTAC. The linker is functionalized with a terminal bromide group and a carboxylic acid, providing two distinct reactive handles for sequential conjugation to the POI and E3 ligase ligands. The bromide allows for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds. These characteristics make this compound a valuable building block in the modular synthesis of targeted protein degraders.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetic acid |
| Molecular Formula | C8H15BrO5 |
| Molecular Weight | 271.11 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Reactive Groups | Bromo (-Br), Carboxylic Acid (-COOH) |
Application in PROTAC Synthesis
The bifunctional nature of this compound allows for a flexible and modular approach to PROTAC synthesis. The synthetic strategy typically involves the sequential conjugation of the linker to the POI ligand and the E3 ligase ligand. The order of conjugation can be adapted based on the chemical functionalities present on the respective ligands.
General Synthetic Scheme
A common synthetic route involves a two-step process:
-
Alkylation: The bromo-end of the linker is reacted with a nucleophilic group (e.g., a phenol or an amine) on either the POI ligand or the E3 ligase ligand.
-
Amide Coupling: The carboxylic acid end of the resulting intermediate is then coupled with an amine group on the other ligand using standard peptide coupling reagents.
Illustrative Quantitative Data
Disclaimer: The following data is illustrative and intended to demonstrate the presentation of typical results for a hypothetical PROTAC synthesized using a PEG3 linker. Actual results will vary depending on the specific target protein, E3 ligase, and cell line used.
Table 1: In Vitro Degradation Profile of a Hypothetical BTK Degrader (PROTAC-X)
| Cell Line | DC50 (nM) | Dmax (%) |
| MOLM-14 | 25 | 95 |
| Ramos | 40 | 92 |
| K562 | >1000 | <10 |
Caption: Degradation of Bruton's tyrosine kinase (BTK) by PROTAC-X in various cell lines after 24 hours of treatment, as determined by Western blot analysis.
Table 2: Binding Affinities of PROTAC-X Components
| Component | Target | Binding Affinity (Kd, nM) |
| POI Ligand | BTK | 50 |
| E3 Ligase Ligand | Cereblon | 150 |
| PROTAC-X | BTK | 65 |
| PROTAC-X | Cereblon | 180 |
Caption: Binding affinities of the individual ligands and the final PROTAC-X to their respective protein targets, as determined by fluorescence polarization or isothermal titration calorimetry.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by first reacting the bromo-end of the linker with a phenolic hydroxyl group on a POI ligand, followed by amide coupling of the carboxylic acid end to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).
Materials:
-
POI ligand with a phenolic hydroxyl group
-
Amine-functionalized E3 ligase ligand
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K2CO3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (if a Boc-protected amine is used on the E3 ligase ligand)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Amide Coupling to the E3 Ligase Ligand
-
Dissolve the POI-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol is for determining the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: General synthetic workflow for a PROTAC.
Troubleshooting & Optimization
Technical Support Center: Br-PEG3-CH2COOH Conjugation
Welcome to the technical support center for Br-PEG3-CH2COOH conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker used in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).[1][2] It features two distinct reactive ends:
-
A carboxylic acid (-COOH) group, which can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.[2]
-
A bromo (Br) group, which acts as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to other molecules.[3]
The PEG3 (triethylene glycol) spacer is hydrophilic and increases the solubility of the conjugate in aqueous media.[2]
Q2: Which chemistry is typically used to conjugate the carboxylic acid end of this compound to a protein?
The most common method is carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxylic acid to form a more stable NHS ester, which then efficiently reacts with primary amines on the target molecule.
Q3: Why is my conjugation efficiency low?
Low conjugation efficiency is a common issue and can stem from several factors:
-
Suboptimal pH: The two main reactions (carboxyl activation and amine coupling) have different optimal pH ranges.
-
Hydrolysis of the activated ester: The NHS ester is susceptible to hydrolysis, especially at higher pH, which deactivates it before it can react with the amine.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG linker.
-
Incorrect molar ratios: An insufficient excess of the PEG linker or activation reagents can lead to incomplete conjugation.
-
Reagent quality: Ensure that EDC and NHS are fresh and have been stored under anhydrous conditions, as they are moisture-sensitive.
Q4: Can I perform the conjugation as a one-pot reaction?
While a one-pot reaction is possible, a two-step protocol is generally recommended for higher efficiency. This involves activating the this compound with EDC and NHS at a lower pH first, and then adding the amine-containing molecule and raising the pH for the conjugation step. This minimizes the hydrolysis of the NHS ester.
Q5: How can I confirm that the conjugation was successful?
Several analytical techniques can be used to characterize the PEGylated product:
-
SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of the protein, which can be visualized as a band shift on the gel.
-
Liquid Chromatography/Mass Spectrometry (LC/MS): This provides an accurate mass of the conjugate, confirming the addition of the PEG linker.
-
HPLC: Can be used to separate the PEGylated product from the unconjugated protein and other reactants.
Troubleshooting Guide
This section provides solutions to common problems encountered during the conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer: Use of buffers with primary amines (Tris, Glycine). | Use a non-amine-containing buffer such as MES for the activation step and PBS or Borate buffer for the conjugation step. |
| Hydrolysis of Activated PEG: Reaction pH is too high, or the reaction time is too long. | Perform a two-step reaction. Activate at pH 4.5–6.0, then conjugate at pH 7.2–8.5. Minimize the time the activated PEG is in a high pH buffer before the protein is added. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6. | |
| Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage. | Use fresh, high-quality EDC and NHS stored in a desiccator. Equilibrate vials to room temperature before opening to prevent moisture condensation. | |
| Protein/Molecule Aggregation | Reagent Concentration: High concentrations of EDC can sometimes cause aggregation of nanoparticles or proteins. | Add EDC in smaller aliquots over time. Optimize the concentration of all reagents. |
| Solubility Issues: The conjugate may be less soluble than the starting materials. | The PEG linker should increase aqueous solubility. However, if aggregation persists, consider adding solubility-enhancing agents that are compatible with the reaction. | |
| Reduced Biological Activity of Conjugate | Steric Hindrance: The PEG chain may be blocking the active site of the protein. | If possible, use site-directed conjugation methods to attach the PEG linker to a region of the protein that is distant from the active site. |
| Multiple PEGylation Sites: Non-specific conjugation at multiple sites can alter the protein's conformation. | Reduce the molar excess of the PEG linker to favor mono-PEGylation. Characterize the product to identify conjugation sites. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein with primary amines (e.g., in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine)
-
Desalting column for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 2: Conjugation to Protein
-
Adjust the pH of the activated PEG solution to 7.2-7.4 by adding Coupling Buffer.
-
Immediately add the activated PEG linker to your protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
Step 3: Quenching and Purification
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
|---|---|---|
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | MES | PBS, Borate, Bicarbonate |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Duration | 15 - 30 minutes | 2 hours to Overnight |
| Molar Ratio (PEG:EDC:NHS) | 1 : 5 : 5 | - |
| Molar Ratio (Protein:PEG) | - | 1 : 10-20 (optimize as needed) |
Visual Guides
Caption: Workflow for two-step this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
PROTAC Synthesis Technical Support Center: Common Issues with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring Polyethylene Glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these molecules.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems in PROTAC synthesis involving PEG linkers.
Guide 1: Low Reaction Yield
Low yields in coupling reactions are a frequent hurdle. This guide will help you identify the potential cause and find a solution.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: My amide coupling reaction between a carboxylated PEG linker and an amine-containing ligand is failing or giving low yields. What should I do?
A1: Amide bond formation with PEG linkers can be challenging. Here are several factors to consider and troubleshoot:
-
Coupling Reagent: Standard coupling reagents like EDC/NHS can sometimes be inefficient. Consider switching to a more potent coupling agent.[1]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can quench the activated species. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the reaction. Longer reaction times or slightly elevated temperatures (e.g., room temperature to 40°C) may be necessary.
-
Solubility: Ensure all reactants are fully dissolved. A co-solvent like DMF or DMSO may be required to solubilize a long-chain PEG linker.[2]
| Coupling Reagent | Typical Yield (%) | Key Advantages | Potential Issues |
| EDC/NHS | >85% | Water-soluble byproducts, mild conditions. | Less stable at neutral pH. |
| HATU | >90% | High efficiency, fast reaction times, low racemization. [1] | Higher cost, potential for side reactions if not used correctly. [1] |
| HBTU/HOBt | >85% | High efficiency, stable activated ester. | Byproducts can be difficult to remove. |
Q2: I'm observing multiple spots on my TLC/LC-MS after my coupling reaction with a PEG linker. What are the likely side products?
A2: The appearance of multiple spots can indicate several possibilities:
-
Unreacted Starting Materials: The most common "side products" are your unreacted starting materials.
-
Di-acylation or Di-PEGylation: If your ligand has multiple reactive sites, you may be getting di-substituted products.
-
Intramolecular Cyclization: With longer, flexible PEG linkers, there is a possibility of intramolecular cyclization, especially if the reactive ends of the linker can come into proximity.
-
Byproducts from Coupling Reagents: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea) that need to be filtered off.
Q3: Purification of my final PROTAC with a long PEG linker by reverse-phase HPLC is proving difficult. What can I do to improve the separation?
A3: Purifying PEGylated molecules can be challenging due to their amphipathic nature and potential for aggregation.
-
Gradient Optimization: A shallow gradient of your organic solvent (e.g., acetonitrile or methanol) in water is often necessary to resolve PEGylated compounds.
-
Additives: Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to your mobile phase can improve peak shape.
-
Column Choice: A C18 column is a good starting point, but for very hydrophobic PROTACs, a C4 or C8 column might provide better separation.
-
Loading: Overloading the column can lead to poor separation. Try injecting a smaller amount of your crude product.
Characterization
Q4: The peaks in the 1H NMR spectrum of my PEGylated PROTAC are broad and poorly resolved. How can I improve the spectral quality?
A4: Broad peaks in the NMR of PEGylated molecules are common and can be attributed to several factors:
-
Molecular Tumbling: Large molecules like PROTACs tumble slowly in solution, leading to broader signals. Running the NMR at a higher temperature can increase molecular motion and sharpen peaks.
-
Aggregation: PROTACs, especially those with hydrophobic ligands, can aggregate, causing peak broadening. Try running the NMR in a different solvent (e.g., DMSO-d6, Methanol-d4) or at a lower concentration.
-
Conformational Heterogeneity: The flexible PEG linker can exist in multiple conformations in solution, leading to an average, broadened signal. This is an inherent property of the molecule and may be difficult to overcome completely.
Q5: I'm having trouble getting a clean mass spectrum of my PEGylated PROTAC. What are some common issues and solutions?
A5: Mass spectrometry of PEGylated compounds can be complex.
-
Polydispersity of PEG: If you are not using a monodisperse PEG linker, you will see a distribution of masses corresponding to the different chain lengths.
-
Multiple Charge States: Large molecules can acquire multiple charges during ionization, leading to a complex envelope of peaks. Deconvolution software can help to determine the parent mass.
-
Fragmentation: PEG chains can fragment in the mass spectrometer. Using a "soft" ionization technique like electrospray ionization (ESI) can help to minimize fragmentation.
Solubility
Q6: My final PROTAC with a long PEG linker is not soluble in my desired aqueous buffer for biological assays. What are my options?
A6: While PEG linkers are intended to improve solubility, the overall solubility of the PROTAC is also influenced by the hydrophobicity of the warhead and E3 ligase ligand.
-
Co-solvents: For in vitro assays, you can often use a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO to aid solubility. However, be sure to run a vehicle control to ensure the solvent is not affecting your assay.
-
Formulation: For in vivo studies, formulation strategies such as encapsulation in liposomes or nanoparticles may be necessary.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Linker Optimization: If solubility remains a major issue, it may be necessary to synthesize analogues with longer or more polar PEG linkers.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling a carboxylic acid-functionalized PEG linker to an amine-containing ligand.
Workflow for HATU Coupling
Caption: General workflow for amide coupling using HATU.
Materials:
-
Carboxylic acid-functionalized PEG linker (1.0 eq)
-
Amine-containing ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
NMR spectrometer
-
High-resolution mass spectrometer
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized PEG linker in anhydrous DMF.
-
Add the amine-containing ligand to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF and add it to the reaction mixture.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Combine the fractions containing the pure product and lyophilize to obtain the final compound.
-
Characterize the purified PROTAC by 1H NMR and high-resolution mass spectrometry.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of a tert-Butyloxycarbonyl (Boc) protecting group from a PEG linker.
Materials:
-
Boc-protected PEG-amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected PEG-amine in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting TFA salt can often be used directly in the next step. If the free amine is required, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: Purification of Br-PEG3-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Br-PEG3-CH2COOH conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional crosslinker containing a bromo group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The bromo group serves as a reactive site for nucleophilic substitution, while the carboxylic acid can be activated to form amide bonds. This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][][3] The PEG spacer enhances the solubility and modulates the physicochemical properties of the resulting conjugate.[4][5]
Q2: What are the primary impurities expected in a this compound conjugation reaction?
The main impurities in a conjugation reaction involving this compound typically include:
-
Unreacted starting materials: Excess this compound and the molecule it is being conjugated to.
-
Byproducts of the coupling reaction: For example, if carbodiimide chemistry is used to activate the carboxylic acid, byproducts like ureas can form.
-
Side-reaction products: Depending on the reaction conditions, side reactions involving the bromo group or other functional groups on the conjugation partner may occur.
-
Hydrolysis products: The activated carboxylic acid ester can hydrolyze back to the carboxylic acid.
Q3: Which chromatographic techniques are most suitable for purifying this compound conjugates?
The choice of purification technique depends heavily on the properties of the molecule conjugated to the this compound linker. The most common and effective methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying small molecule conjugates and PROTACs. It separates molecules based on their hydrophobicity.
-
Ion-Exchange Chromatography (IEC): This technique is useful for purifying conjugates that have a net charge. Since the this compound linker contains a carboxylic acid, anion-exchange chromatography can be employed, particularly if the conjugation partner is neutral or positively charged.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This method is most effective when there is a significant size difference between the desired conjugate and the impurities, for instance, when purifying a protein-PEG conjugate from a small molecule linker.
-
Flash Column Chromatography: For larger scale purifications and for less polar conjugates, normal-phase or reverse-phase flash chromatography can be a viable option.
Troubleshooting Guides
Issue 1: Poor Separation in Reverse-Phase HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the desired conjugate and impurities. | Suboptimal mobile phase gradient. | Optimize the gradient. A shallower gradient will provide better resolution. |
| Inappropriate column chemistry. | Experiment with different stationary phases (e.g., C8 instead of C18) to alter selectivity. | |
| Ionization state of the conjugate. | Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape for acidic compounds. | |
| Broad peaks. | Polydispersity of the PEG linker. | This is a known characteristic of PEGylated molecules. However, optimizing the gradient and flow rate can help sharpen peaks. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase or try a different column. |
Issue 2: Low Recovery of the Purified Conjugate
| Symptom | Possible Cause | Suggested Solution |
| The final yield of the purified conjugate is significantly lower than expected. | Adsorption to the column. | Try a different column chemistry or modify the mobile phase to reduce non-specific binding. For example, use a different organic modifier or change the pH. |
| Precipitation on the column. | Ensure the conjugate is soluble in the mobile phase throughout the gradient. You may need to decrease the initial aqueous percentage or add a solubilizing agent. | |
| Degradation of the conjugate. | Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers. |
Issue 3: Presence of Unexpected Peaks in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis of the purified fraction shows additional, unidentified peaks. | Reaction byproducts. | Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation. |
| Degradation of the conjugate. | Analyze the stability of the conjugate under the purification and storage conditions. | |
| Contamination from reagents or solvents. | Ensure the use of high-purity reagents and solvents for both the reaction and the purification. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a Small Molecule-Br-PEG3-CH2COOH Conjugate
This protocol is a general guideline and should be optimized for your specific conjugate.
1. Sample Preparation:
- Dissolve the crude reaction mixture in a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water) to a concentration of 1-10 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm (analytical) or 250 x 21.2 mm, 10 µm (preparative) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Gradient | 5-95% B over 30 minutes (analytical) or 60 minutes (preparative) |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | Ambient or 40 °C |
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the peak of the desired conjugate.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Ion-Exchange Chromatography Purification of a this compound Conjugate
This method is suitable for conjugates where the charge of the desired product is significantly different from the impurities.
1. Sample Preparation:
- Dissolve the crude product in the starting buffer.
- Ensure the pH of the sample is adjusted to ensure the desired conjugate binds to the column. For anion exchange, the pH should be above the pKa of the carboxylic acid.
2. IEC Conditions:
| Parameter | Condition |
| Column | Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) |
| Binding Buffer (A) | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer (B) | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-100% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at a suitable wavelength |
3. Fraction Collection and Desalting:
- Collect fractions containing the eluted conjugate.
- Analyze fractions for purity.
- Pool pure fractions and desalt using a desalting column or dialysis to remove the high salt concentration.
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Troubleshooting Low Yield in Peptide PEGylation
Welcome to the technical support center for peptide PEGylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene glycol (PEG) to peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in peptide PEGylation?
Low yield in peptide PEGylation can be attributed to several factors, often related to suboptimal reaction conditions, the quality of the reagents, or inherent properties of the peptide itself. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the conjugation reaction.[1][2]
-
Reagent Quality and Handling: Degradation of the PEG reagent or the reducing agent (if applicable) can lead to incomplete reactions.[1] Proper storage and handling are crucial.
-
Peptide-Specific Issues: The amino acid sequence of the peptide can influence its reactivity and solubility.[3][4] Peptide aggregation can also prevent efficient PEGylation.
-
Inefficient Purification: Poor recovery of the PEGylated peptide during purification steps can contribute to a low overall yield.
-
Side Reactions: The presence of multiple reactive sites on the peptide can lead to a mixture of products, reducing the yield of the desired mono-PEGylated conjugate.
Q2: How do I choose the right PEGylation chemistry for my peptide?
The choice of PEGylation chemistry depends on the available functional groups on your peptide and the desired site of PEG attachment.
-
Amine-Specific PEGylation (N-terminus and Lysine residues): This is the most common approach due to the prevalence of lysine residues.
-
PEG-NHS esters react with primary amines at pH 7.0-8.0 to form stable amide bonds.
-
Reductive amination using PEG-aldehydes can be used for N-terminal specific PEGylation at a slightly acidic pH (around 6.0).
-
-
Thiol-Specific PEGylation (Cysteine residues): This method allows for site-specific modification.
-
PEG-maleimide reagents react specifically with free sulfhydryl groups of cysteine residues at pH 6.5-7.5.
-
-
Other Chemistries: Options also exist for targeting carboxyl groups, hydroxyl groups, and for using click chemistry for highly specific conjugation.
Q3: What are the optimal reaction conditions for a typical PEGylation reaction?
Optimal conditions vary depending on the specific chemistry and peptide. However, some general starting points are:
| Parameter | Amine-Specific (NHS Ester) | Thiol-Specific (Maleimide) | Reductive Amination (Aldehyde) |
| pH | 7.0 - 8.0 | 6.5 - 7.5 | ~6.0 |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours | 2 - 24 hours |
| Molar Excess of PEG | 5 to 20-fold | 5 to 20-fold | 5 to 20-fold |
| Peptide Concentration | 1 - 5 mg/mL | 1 - 5 mg/mL | 1 - 5 mg/mL |
Note: These are starting recommendations and should be optimized for each specific peptide and PEG reagent.
Q4: How can I monitor the progress of my PEGylation reaction?
Several analytical techniques can be used to monitor the reaction and assess its outcome:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are powerful tools to separate the unreacted peptide, PEGylated product, and excess PEG reagent.
-
Mass Spectrometry (MS): MS analysis, often coupled with HPLC (LC-MS), can confirm the identity and mass of the PEGylated peptide, determining the degree of PEGylation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can visualize the increase in molecular weight of the peptide after PEGylation.
Troubleshooting Guides
Issue 1: Low or No PEGylation Detected
Symptoms:
-
HPLC analysis shows predominantly unreacted peptide.
-
MS analysis does not show the expected mass of the PEGylated product.
-
SDS-PAGE shows no shift in the band corresponding to the peptide.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degraded PEG Reagent | Store PEG reagents at -20°C and protect from moisture. Use a fresh vial if degradation is suspected. Prepare solutions immediately before use. |
| Inactive Reducing Agent (for reductive amination) | Use a fresh supply of the reducing agent (e.g., sodium cyanoborohydride). |
| Suboptimal pH | Verify the pH of the reaction buffer. For amine-specific reactions, ensure the pH is in the optimal range (7.0-8.0 for NHS esters, ~6.0 for aldehydes). For thiol-specific reactions, maintain a pH of 6.5-7.5. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and monitor progress at different time points (e.g., 2, 4, 8, 24 hours). Ensure the reaction is performed at the recommended temperature. |
| Peptide Aggregation | Use additives such as arginine or guanidine HCl to reduce aggregation. Consider optimizing the peptide concentration. |
| Hydrolysis of PEG Reagent | Prepare the PEG reagent solution immediately before adding it to the peptide solution to minimize hydrolysis, especially for NHS esters. |
Issue 2: Mixture of Products and Low Yield of Desired Product
Symptoms:
-
HPLC chromatogram shows multiple peaks corresponding to different PEGylated species (e.g., mono-, di-, multi-PEGylated).
-
MS analysis confirms the presence of multiple PEGylated forms.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Multiple Reactive Sites | For non-specific PEGylation (e.g., targeting lysines), this is expected. To favor mono-PEGylation, reduce the molar excess of the PEG reagent and shorten the reaction time. |
| Lack of Site-Specificity | To achieve a single product, consider site-specific PEGylation strategies. This can be done by introducing a unique cysteine residue or by targeting the N-terminus under controlled pH conditions. |
| Polydispersity of PEG Reagent | Use high-quality, monodisperse PEG reagents to ensure a homogeneous product. The presence of PEG diol impurities can lead to cross-linked products. |
Issue 3: Difficulty in Purifying the PEGylated Peptide
Symptoms:
-
Co-elution of the PEGylated product with unreacted peptide or excess PEG during chromatography.
-
Low recovery of the final product after purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Similar Physicochemical Properties | Optimize the purification method. Ion-exchange chromatography (IEC) can be effective for separating species based on charge differences, especially for low degrees of PEGylation. Size-exclusion chromatography (SEC) is useful for separating based on size. |
| Hydrophobicity of the Peptide | For hydrophobic peptides, PEGylation can improve solubility and facilitate purification. Reversed-phase HPLC (RP-HPLC) can be used, but care must be taken to avoid denaturation. |
| Excess Unreacted PEG | Use a larger molar excess of peptide to PEG reagent if the peptide is less expensive, or perform a dialysis or ultrafiltration step to remove the smaller, unreacted PEG. |
Experimental Protocols
General Protocol for Amine-Specific PEGylation using PEG-NHS Ester
-
Peptide Preparation: Dissolve the peptide in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
PEG-NHS Ester Preparation: Allow the vial of PEG-NHS ester to warm to room temperature before opening. Dissolve the required amount in the reaction buffer immediately before use to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the peptide solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated peptide using size-exclusion or ion-exchange chromatography.
-
Analysis: Analyze the purified product by HPLC, MS, and SDS-PAGE to confirm identity, purity, and degree of PEGylation.
Visualizations
Caption: A workflow for troubleshooting low yield in peptide PEGylation.
Caption: Decision tree for selecting the appropriate PEGylation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Side reactions of Br-PEG3-CH2COOH and how to avoid them
Welcome to the technical support center for Br-PEG3-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a bromo group and a terminal carboxylic acid, connected by a 3-unit polyethylene glycol (PEG) spacer.
-
Bromo Group: The bromide (Br) is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.
-
Carboxylic Acid Group: The terminal carboxylic acid (-COOH) can be activated to react with primary amine groups (e.g., from lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction typically requires activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
PEG Spacer: The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, which is beneficial for biological applications.
Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides for improved pharmacokinetics, and the functionalization of surfaces and nanoparticles.
Q2: What are the main potential side reactions when using this compound?
The primary side reactions are associated with its two reactive ends:
-
Carboxylic Acid End (during activation): The main side reaction is the hydrolysis of the activated ester (e.g., NHS ester), which competes with the desired reaction with the amine. This hydrolysis is highly dependent on pH.
-
Bromo End: Potential side reactions include reactions with other nucleophiles present in the solution besides thiols (e.g., amines, hydroxyls), although the bromo group is most reactive with the more nucleophilic thiol group. Hydrolysis of the bromo group is also a possibility, though generally slower than its reaction with thiols.
Q3: Can the bromo group react with amines or hydroxyl groups on my protein?
While thiols are the primary target for the bromo group due to their higher nucleophilicity, some reactivity with other nucleophilic groups can occur, especially under certain conditions. The selectivity for thiols over other nucleophiles like amines and hydroxyls is generally high. To minimize these side reactions, it is crucial to control the reaction conditions, such as pH.
Q4: Can this compound undergo intramolecular cyclization?
A potential, though less commonly reported, side reaction is the intramolecular cyclization where the carboxylate group could attack the carbon bearing the bromo group, leading to the formation of a lactone. This is more likely to occur under conditions that favor nucleophilic attack by the carboxylate. However, in typical bioconjugation reactions, intermolecular reactions with the target biomolecule are generally favored.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield of the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Carboxylic Acid | - Prepare the activated PEG linker (e.g., with EDC/NHS) immediately before use. - Control the pH of the reaction. The half-life of NHS esters decreases significantly with increasing pH. For example, the half-life can be hours at pH 7.0 but only minutes at pH 8.6.[1] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate. |
| Inefficient Thiol-Bromo Reaction | - Ensure the pH of the reaction buffer is optimal for the thiol to be in its more nucleophilic thiolate form (typically pH 7.0-8.5). - If your protein has disulfide bonds, ensure they are adequately reduced to free thiols prior to the reaction. - De-oxygenate your buffers to prevent re-oxidation of thiols to disulfides.[2] |
| Suboptimal Molar Ratio of Reactants | - Optimize the molar ratio of the this compound linker to your biomolecule. A molar excess of the linker is often used to drive the reaction to completion. |
| Loss of Product During Purification | - Choose an appropriate purification method based on the size and properties of your conjugate (e.g., size-exclusion chromatography, ion-exchange chromatography).[][4] - For small-scale purifications, be aware that protein loss can be significant.[5] |
Issue 2: Presence of Undesired Side Products
| Side Product | How to Avoid | Purification Strategy |
| Homodimers of the Biomolecule | - If using a biomolecule with both amines and thiols, consider a two-step conjugation strategy. First, react one functional group (e.g., the amine with the activated carboxylic acid), purify the intermediate, and then react the second functional group (the thiol with the bromo group). | - Ion-Exchange Chromatography (IEX): Can separate species based on differences in charge. - Size-Exclusion Chromatography (SEC): Can separate based on size differences. |
| Unreacted Linker and Biomolecule | - Drive the reaction to completion by optimizing reaction time, temperature, and reactant concentrations. | - SEC: Effective for removing low molecular weight by-products and unreacted PEG linker. - Dialysis/Ultrafiltration: Can be used to remove small molecules from larger protein conjugates. |
| Products of Hydrolyzed Linker | - Minimize hydrolysis by controlling pH and temperature as described in the low yield troubleshooting section. | - IEX or Reversed-Phase HPLC (RP-HPLC): Can separate the desired conjugate from species with different charge or hydrophobicity profiles. |
Quantitative Data Summary
The stability of the activated carboxylic acid is crucial for successful conjugation. The following table summarizes the pH-dependent half-life of PEG-NHS esters.
| pH | Approximate Half-life of PEG-NHS Ester |
| 7.0 | Hours |
| 7.4 | > 120 minutes |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | < 9 minutes |
Note: These are general values for PEG-NHS esters; the exact half-life can vary depending on the specific PEG linker and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with this compound
This protocol describes the conjugation of this compound to a protein containing both amine and thiol groups, by first reacting with the amines and then with the thiols.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent for thiols (e.g., TCEP)
-
Desalting columns or dialysis equipment
Step 1: Activation of this compound and Conjugation to Protein Amines
-
Prepare Solutions:
-
Dissolve this compound in the Activation Buffer.
-
Dissolve EDC and NHS in the Activation Buffer.
-
-
Activation:
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Immediately add the activated linker solution to your protein solution. A 5- to 20-fold molar excess of the linker to the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted NHS esters.
-
-
Purification of the Intermediate:
-
Remove excess linker and by-products using a desalting column or dialysis against the Conjugation Buffer.
-
Step 2: Conjugation to Protein Thiols
-
Reduction of Disulfide Bonds (if necessary):
-
If your protein's thiols are in disulfide bonds, add a suitable reducing agent like TCEP and incubate according to the manufacturer's protocol.
-
-
Thiol-Bromo Reaction:
-
The purified intermediate from Step 1, which now has the PEG linker attached via an amide bond and a free bromo group, is reacted with the free thiols on the protein.
-
Incubate the reaction for 1-2 hours at room temperature. The optimal pH is typically between 7.0 and 8.5.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method (see Protocol 2).
-
Protocol 2: Purification of the PEGylated Protein by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for purifying the final conjugate.
Materials:
-
IEX column (choose an anion or cation exchanger based on the pI of your protein conjugate)
-
Equilibration Buffer (low salt concentration, e.g., 20 mM Tris, pH 8.0)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until the conductivity and pH are stable.
-
Sample Loading: Load your reaction mixture onto the column. Unbound proteins and some impurities will flow through.
-
Washing: Wash the column with several column volumes of Equilibration Buffer to remove any non-specifically bound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the Equilibration and Elution Buffers). The PEGylated protein is expected to elute at a different salt concentration than the unmodified protein due to the shielding of charges by the PEG chain.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugate.
Visualizations
The following diagrams illustrate key processes and workflows related to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Br-PEG3-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Br-PEG3-CH2COOH and its conjugates.
Troubleshooting Guide
Researchers may encounter solubility issues with this compound conjugates due to a variety of factors, including the physicochemical properties of the conjugated molecule, the concentration of the solution, and the pH and ionic strength of the buffer. This guide provides a systematic approach to identifying and resolving these common problems.
Problem: The this compound conjugate is poorly soluble in aqueous buffers.
-
Possible Cause 1: Hydrophobic Nature of the Conjugated Molecule. While the PEG linker enhances hydrophilicity, a large, hydrophobic molecule conjugated to this compound can significantly decrease the overall aqueous solubility of the conjugate.[1]
-
Possible Cause 2: pH of the Solution. The terminal carboxylic acid group of the conjugate has a pKa of approximately 4.5.[1] At or below this pH, the carboxyl group is protonated (-COOH), making it less polar and reducing its water solubility.[1]
-
Solution: Adjust the pH of the aqueous buffer to a range of 7.0-8.5. In a basic environment, the carboxylic acid deprotonates to the more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
-
-
Possible Cause 3: High Concentration. The concentration of the conjugate may exceed its solubility limit in the chosen solvent system.
-
Solution: Attempt to dissolve a smaller amount of the conjugate in the same volume of solvent. If successful, this indicates that the original concentration was too high.
-
-
Possible Cause 4: "Salting Out" Effect. High salt concentrations in the buffer can decrease the solubility of the conjugate.
-
Solution: If possible, reduce the salt concentration of the buffer.
-
Problem: The conjugate precipitates out of solution upon addition of the organic stock to the aqueous buffer.
-
Possible Cause: Improper Mixing Technique. Adding the aqueous buffer to the concentrated organic stock solution can cause the conjugate to precipitate.
-
Solution: Always add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid dispersion and minimizes localized high concentrations of the conjugate that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a heterobifunctional linker that contains a bromo group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The hydrophilic PEG spacer is designed to increase the aqueous solubility of the molecule it is conjugated to. This is crucial in drug development and bioconjugation to improve the bioavailability and efficacy of therapeutic agents.
Q2: In which solvents is this compound generally soluble?
Based on supplier information, this compound and similar PEG-acid compounds are soluble in water, as well as organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).
Q3: How does the carboxylic acid group affect the solubility of the conjugate?
The carboxylic acid group is ionizable. At a pH above its pKa (approximately 4.5), it will be deprotonated to a negatively charged carboxylate ion (-COO⁻), which is significantly more water-soluble than the protonated form (-COOH) that exists at a lower pH.
Q4: Can I heat the solution to improve the solubility of my this compound conjugate?
Mild heating can be a useful technique to dissolve some PEG compounds. However, it is important to consider the thermal stability of your specific conjugate. Excessive heat could lead to degradation. If you choose to heat the solution, do so gently and for a minimal amount of time.
Quantitative Data on Solubility
| Solvent | Expected Solubility | Notes |
| Water | Soluble (pH dependent) | Solubility significantly increases at pH > 6. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | A common and recommended buffer for aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good choice for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Ethanol | Soluble | PEG is generally soluble in ethanol. |
| Methanol | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Hexane | Insoluble | PEGs are generally insoluble in nonpolar solvents like hydrocarbons. |
Experimental Protocols
Protocol 1: Aqueous Solubilization via pH Adjustment
This protocol is recommended for conjugates that are expected to be soluble in aqueous solutions with proper pH management.
-
Weigh the Conjugate: Accurately weigh the desired amount of your this compound conjugate into a sterile microcentrifuge tube.
-
Initial Suspension: Add a small volume of deionized water to create a slurry.
-
pH Adjustment: While gently stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH to between 7.0 and 8.5. The conjugate should dissolve as the pH increases.
-
Final Volume: Once the conjugate is fully dissolved, add your desired buffer (e.g., PBS, pH 7.4) to reach the final target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary. Gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Co-Solvent Solubilization Method
This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using pH adjustment alone.
-
Weigh the Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.
-
Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the tube to completely dissolve the conjugate. Aim for a high concentration (e.g., 20-100 mg/mL).
-
Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).
-
Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer to avoid precipitation.
-
Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments.
References
Overcoming steric hindrance in Br-PEG3-CH2COOH reactions
Welcome to the technical support center for Br-PEG3-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional linker. Special attention is given to strategies for overcoming steric hindrance, a common challenge in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. It has two distinct reactive ends:
-
Bromo (Br) group: This group acts as a good leaving group and is reactive towards nucleophiles, most commonly the thiol groups (-SH) found in cysteine residues of proteins and peptides. This reaction, an alkylation, forms a stable thioether bond.
-
Carboxylic Acid (-COOH) group: This group can be coupled with primary amines (-NH2), such as those on lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction requires activation with a coupling reagent.[1]
The PEG3 spacer provides a short, hydrophilic linkage that can improve the solubility of the conjugate and reduce steric hindrance between the conjugated molecules.[2][3]
Q2: What is steric hindrance and how does it affect my reactions with this compound?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[4] In the context of this compound, you may encounter hindrance at either reactive site:
-
At the Carboxylic Acid: The molecule to which you are conjugating (e.g., a protein) may have its target amine group located in a sterically crowded region, making it difficult for the PEG linker to access.
-
At the Bromo Group: Similarly, the target thiol group on a substrate may be buried within the protein's structure, preventing efficient alkylation.[5]
-
From the PEG chain itself: While short, the PEG chain itself can sometimes sterically shield the target molecule, which can decrease the biological activity of the final conjugate.
Steric hindrance typically results in slow reaction rates, low yields, or a complete failure of the conjugation reaction.
Q3: Which functional group should I react first, the bromo or the carboxylic acid?
A stepwise conjugation strategy is highly recommended to minimize the formation of undesirable side products like homodimers. The choice of which end to react first depends on the stability of your starting materials and the reaction conditions required.
-
Carboxylic Acid First: Amide bond formation is generally robust. You can first react the carboxylic acid with an amine-containing molecule, purify the intermediate, and then use the bromo-functionalized intermediate to react with a thiol-containing molecule.
-
Bromo Group First: Alkylation of thiols is also a very efficient reaction. You can react the bromo end with a thiol, purify the intermediate, and then activate the carboxylic acid for reaction with an amine.
Consider the pH stability of your biomolecules. Amide coupling is often performed at a pH of 7-9, while thiol alkylation is typically optimal at a pH of 6.5-7.5.
Troubleshooting Guide: Reaction-Specific Issues
This section provides solutions to specific problems you may encounter during your experiments.
Part 1: Amide Bond Formation (Carboxylic Acid End)
Q4: My amide coupling reaction yield is very low. What are the most common causes?
Low yields in amide coupling are frequently due to issues with reagents, reaction conditions, or steric hindrance.
-
Inactive Coupling Agents: Carbodiimide reagents like EDC are highly sensitive to moisture and can hydrolyze, rendering them inactive. Always use fresh, high-quality coupling reagents and store them in a desiccator.
-
Presence of Water: Ensure all solvents (e.g., DMF, DMSO, DCM) and reagents are anhydrous. Water will compete with your amine for the activated carboxylic acid by hydrolyzing the activated ester intermediate.
-
Incorrect pH: The optimal pH for most amine-coupling reactions (e.g., using NHS esters) is between 7.0 and 9.0. Using amine-containing buffers like Tris is not recommended as they will compete in the reaction. Opt for phosphate or bicarbonate buffers.
-
Steric Hindrance: If the target amine is sterically hindered, standard coupling reagents may be inefficient.
Q5: How can I overcome steric hindrance in my amide coupling reaction?
When steric hindrance is the suspected cause of low yield, several strategies can be employed.
-
Change the Coupling Reagent: Some coupling reagents are more effective for hindered substrates. Uronium/aminium salt-based reagents are generally more reactive than carbodiimides.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight to 24 hours) or slightly increasing the temperature (e.g., from room temperature to 37°C) can help overcome the energy barrier caused by steric hindrance. Monitor for any potential degradation of your biomolecules at higher temperatures.
-
Use an Acyl Fluoride Intermediate: A protocol involving the in-situ formation of an acyl fluoride from the carboxylic acid at elevated temperatures has proven efficient for coupling sterically hindered substrates where other methods have failed.
Part 2: Thiol Alkylation (Bromo End)
Q6: I am seeing no reaction with the bromo group and my thiol-containing protein. What should I check first?
The most common issue is the availability and reactivity of the target thiol group.
-
Absence of Free Thiols: Cysteine residues in proteins can form disulfide bonds with each other, meaning there are no free sulfhydryl (-SH) groups available to react. Before conjugation, you must treat your protein with a mild reducing agent like TCEP or DTT to break these bonds.
-
Removal of Reducing Agent: It is critical to completely remove the reducing agent after the reduction step and before adding the this compound linker. If not removed, the reducing agent's own thiol groups will compete for the linker. Use a desalting column for efficient removal.
-
Steric Inaccessibility: The target thiol group may be buried within the protein's structure. Using a mild denaturant might expose the thiol, but this should be done with caution as it can affect the protein's function.
-
Incorrect pH: The thiol group must be deprotonated (in its thiolate form, -S⁻) to be nucleophilic. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
Q7: My reaction is slow and the yield is poor. How can I optimize the thiol alkylation?
-
Increase Molar Excess of Linker: Use a molar excess of the this compound linker to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess is often recommended.
-
Optimize Reaction Time and Temperature: Most thiol alkylations proceed well at room temperature within a few hours. Monitor the reaction over time to determine the optimal duration. Avoid high temperatures which could degrade the protein.
-
Ensure Proper Mixing: Gentle but thorough mixing is important, especially with viscous protein solutions, to ensure the reactants encounter each other.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation
This table summarizes the relative performance of common coupling reagents, which is critical when facing steric hindrance at the carboxylic acid end of the linker.
| Coupling Reagent Class | Example Reagents | Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | Moderate (Reduced with additives like HOBt) | Cost-effective. EDC is water-soluble. Sensitive to moisture. Can form N-acylurea byproduct. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Highly effective for hindered couplings. PyAOP is more reactive than PyBOP. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Very Low | Generally considered the most efficient for difficult couplings. HATU is often superior for hindered systems. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to an Amine-Containing Molecule (e.g., Protein)
This protocol is a starting point and should be optimized for your specific application.
-
Reagent Preparation:
-
Dissolve the amine-containing protein in a non-amine-containing buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Dissolve this compound and the chosen coupling reagent (e.g., HATU) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
-
Activation Step:
-
In a separate vial, combine this compound (3 equivalents relative to the amine) with HATU (2.9 equivalents) and a non-nucleophilic base like DIPEA (6 equivalents) in anhydrous DMF.
-
Allow the activation mixture to react for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the protein solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for hindered substrates.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., glycine or Tris buffer).
-
Remove unreacted PEG linker and byproducts using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: General Procedure for Thiol Alkylation with a Cysteine-Containing Peptide
-
Peptide Preparation (Reduction):
-
Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at room temperature for 30-60 minutes to reduce disulfide bonds.
-
Immediately remove the TCEP using a desalting column, eluting into a thiol-free reaction buffer (e.g., phosphate buffer, pH 7.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the carboxyl-functionalized molecule (product from Protocol 1) in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the linker solution to the reduced peptide solution. Add the linker dropwise while gently stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the final conjugate using reverse-phase HPLC or SEC to remove excess linker and other reagents.
-
Visualizations
References
Analytical methods for characterizing Br-PEG3-CH2COOH products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of Br-PEG3-CH2COOH. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for characterizing this compound?
A1: The primary analytical methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques are used to confirm the structure, assess purity, and identify potential impurities.
Q2: What is the expected molecular weight of this compound?
A2: The theoretical molecular weight of this compound is 271.11 g/mol .[1][2][3]
Q3: What are some common challenges when analyzing PEGylated molecules like this compound by HPLC?
A3: Common challenges include distorted peak shapes, non-repeatable chromatograms, and the co-elution of the PEGylated product with unreacted PEG.[4] Since PEG compounds lack a strong chromophore, UV detection can be challenging, often necessitating the use of detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[]
Q4: How can I improve the peak shape in the HPLC analysis of PEG compounds?
A4: To improve peak shape, consider the following:
-
Column Choice: A C18 column is commonly used for reversed-phase separation.
-
Mobile Phase: Using a gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) is a common starting point.
-
Column Conditioning: Preconditioning the column, for example with 5% TFA in tetrahydrofuran (THF), can sometimes improve peak shape for PEG compounds.
-
Sample Dissolution: Ensure the sample is fully dissolved before injection. Gentle heating can aid in dissolving PEG compounds.
Q5: What information can I obtain from the mass spectrum of this compound?
A5: Mass spectrometry, particularly Electrospray Ionization (ESI-MS), can confirm the molecular weight of this compound. You would typically look for the molecular ion peak [M+H]⁺ or other adducts such as [M+Na]⁺. The presence of a characteristic isotopic pattern for bromine (approximately equal intensity for masses differing by 2 Da) would further confirm the presence of the bromine atom.
Q6: What are potential impurities or degradation products of this compound?
A6: Potential impurities can arise from the synthesis process and may include starting materials or by-products. Degradation can be accelerated by heat, light, and the presence of oxygen. Hydrolysis of the ester linkage is a possible degradation pathway, which can be catalyzed by acid or base. Common impurities in PEG compounds can also include aldehydes and peroxides formed during storage.
Troubleshooting Guides
NMR Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or shifting hydroxyl (-OH) peak | The hydroxyl proton signal is sensitive to concentration, water content, and solvent. | Use deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The hydroxyl peak in DMSO-d6 is typically observed around 4.56 ppm and is less prone to shifting and broadening. |
| Incorrect integration values for purity assessment | Incomplete relaxation of nuclei between pulses. | Ensure a sufficient relaxation delay (D1) is used in the NMR acquisition parameters. For quantitative NMR (qNMR), a D1 of at least 5 times the longest T1 relaxation time of the protons being integrated is recommended. |
| Unidentified peaks in the spectrum | Presence of residual solvents or impurities from synthesis. | Compare the spectrum to a known standard if available. Use a table of common NMR solvent and impurity chemical shifts to identify extraneous peaks. |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Distorted or broad peaks | Undesired interactions with the stationary phase. | Try pre-conditioning the column with an acid like TFA. Consider using a different stationary phase or mobile phase composition. |
| Shifting retention times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. If the column is old or has been used with harsh conditions, it may need to be replaced. |
| No peak or very small peak with UV detection | PEG compounds have poor UV absorbance. | Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). |
| Co-elution of product and impurities | Insufficient resolution. | Optimize the gradient profile (slope and duration). Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
Mass Spectrometry Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Complex spectrum with multiple adducts | Formation of various adducts (e.g., H⁺, Na⁺, K⁺) in the ion source. | The presence of different adducts is common in ESI-MS of PEG compounds. This can be used to confirm the molecular weight. If simplification is needed, try to control the adduct formation by using additives in the mobile phase. |
| No molecular ion peak observed | In-source fragmentation or poor ionization. | Optimize the ion source parameters (e.g., cone voltage). Ensure the mobile phase is compatible with good ionization. |
| Presence of repeating units of m/z 44 | Contamination with polyethylene glycol. | PEG is a common contaminant in mass spectrometry. Ensure labware is thoroughly cleaned and use high-purity solvents. |
Experimental Protocols & Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for quantitative NMR (qNMR) is crucial for determining the purity of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add a precise amount of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6).
-
For qNMR, add a known amount of an internal standard with a purity of >99%. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): ≥ 5 x T1 (longest relaxation time of the signals of interest). A delay of 30 seconds is generally sufficient for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the characteristic peaks of this compound and the internal standard.
Expected Chemical Shifts (Estimated based on similar compounds):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.15 (s, 2H, -O-CH₂-COOH)
-
δ 3.80 (t, 2H, -CH₂-Br)
-
δ 3.75-3.65 (m, 8H, PEG backbone -O-CH₂-CH₂-O-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.0 (-COOH)
-
δ 71.5-70.0 (PEG backbone -CH₂-)
-
δ 68.5 (-O-CH₂-COOH)
-
δ 30.0 (-CH₂-Br)
-
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes. For example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or Mass Spectrometer.
Expected Results:
-
The retention time will depend on the specific column and gradient used. Generally, this compound is expected to be a relatively polar molecule and will elute at a lower percentage of acetonitrile compared to more hydrophobic molecules.
Mass Spectrometry (MS)
Methodology:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Sample Introduction: Direct infusion or coupled with an HPLC system.
Expected m/z Values:
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₈H₁₆BrO₅⁺ | 271.0179 / 273.0159 |
| [M+Na]⁺ | C₈H₁₅BrNaO₅⁺ | 293.0000 / 294.9979 |
| [M+K]⁺ | C₈H₁₅BrKO₅⁺ | 308.9739 / 310.9718 |
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: A logical troubleshooting guide for common analytical issues.
References
Validation & Comparative
Br-PEG3-CH2COOH vs. Other PEG Linkers for PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and permeability. This guide provides an objective comparison of Br-PEG3-CH2COOH, a common PEG linker building block, with other PEG linkers of varying lengths, supported by representative experimental data.
The Role of PEG Linkers in PROTAC Performance
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are crucial for optimizing the stability and conformation of this ternary complex.[1][2]
PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][4] However, the length of the PEG chain is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[]
Performance Comparison of PEG Linkers in BRD4-Targeting PROTACs
While direct head-to-head comparative data for PROTACs synthesized specifically with this compound is not extensively available in the public domain, we can analyze representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4) with PEG linkers of varying lengths. The following tables summarize key performance indicators for a hypothetical series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on their efficacy.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG3 | 25 | 90 |
| PEG4 | 10 | >95 |
| PEG5 | 15 | >95 |
| PEG6 | 40 | 85 |
DC50: Half-maximal degradation concentration. A lower DC50 indicates higher potency. Dmax: Maximum percentage of protein degradation.
Table 2: Permeability and Pharmacokinetic Properties of PROTACs with Different PEG Linker Lengths
| Linker Length | Permeability (Pe, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.5 | 20 |
| PEG4 | 2.2 | 35 |
| PEG5 | 1.8 | 30 |
| PEG6 | 1.2 | 15 |
Pe: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).
The data illustrates that a PEG4 linker provides the optimal balance of potency and permeability for this particular BRD4-targeting PROTAC series. The PEG3 and PEG6 linkers show reduced efficacy, likely due to suboptimal ternary complex formation.
This compound as a Versatile Building Block
This compound is a heterobifunctional linker that serves as a valuable starting material for the synthesis of PROTACs with a PEG3 linker. The bromo group allows for facile conjugation to a nucleophilic site on the target-binding ligand, while the carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand. This modular nature simplifies the synthesis of PROTAC libraries for linker optimization studies.
Experimental Methodologies
Accurate and reproducible experimental data is paramount in the evaluation of PROTAC performance. Below are detailed protocols for key assays used to characterize PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-vinculin). Subsequently, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can then be determined by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.
-
Plate Preparation: A donor plate is prepared with a lipid-infused artificial membrane. The acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTACs are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in an animal model.
-
Animal Dosing: Administer the PROTAC to a cohort of animals (e.g., mice) via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma. The concentration of the PROTAC in the plasma is quantified by LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, such as oral bioavailability, half-life, and clearance, are calculated from the plasma concentration-time profile.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Conclusion
The selection of an appropriate linker is a critical step in the rational design of potent and effective PROTACs. While this compound is a versatile and commonly used building block for introducing a PEG3 linker, the optimal linker length is highly dependent on the specific biological system. The representative data presented in this guide underscores the importance of systematically evaluating a range of PEG linker lengths to identify the optimal candidate that balances degradation potency with favorable physicochemical properties. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this endeavor.
References
A Head-to-Head Comparison of Br-PEG3-CH2COOH and NHS-PEG3-acid for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is a critical determinant of success. This guide provides an objective, data-driven comparison of two popular heterobifunctional PEG linkers: Br-PEG3-CH2COOH and NHS-PEG3-acid. By examining their respective chemistries, reaction efficiencies, and stability, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications, such as the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
At a Glance: Key Differences and Applications
This compound and NHS-PEG3-acid are both valuable tools in the bioconjugation toolkit, featuring a three-unit polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. However, their utility is dictated by their distinct reactive moieties, which target different functional groups on biomolecules.
This compound is characterized by a bromoacetyl group, which demonstrates high reactivity towards sulfhydryl groups, primarily found on cysteine residues within proteins. This makes it an excellent choice for site-specific conjugation when a free cysteine is available or can be engineered into the protein of interest. The resulting thioether bond is highly stable.
NHS-PEG3-acid , on the other hand, features an N-hydroxysuccinimide (NHS) ester. This group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2] Given the abundance of lysine residues on the surface of most proteins, NHS esters are widely used for general protein labeling.
Quantitative Performance Comparison
The selection of a bioconjugation reagent is often a balance between reaction kinetics, specificity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of this compound and NHS-PEG3-acid based on available experimental data.
| Feature | This compound | NHS-PEG3-acid |
| Target Functional Group | Sulfhydryls (-SH) on Cysteine | Primary Amines (-NH2) on Lysine and N-terminus |
| Resulting Linkage | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 8.0 - 9.0 | 7.2 - 8.5[1] |
| Reaction Speed | Generally fast, pH-dependent | Fast (minutes to a few hours)[3] |
| Bond Stability | Very Stable | Very Stable[4] |
| Primary Side Reaction | Potential for reaction with other nucleophiles at high pH | Hydrolysis of the NHS ester, especially at pH > 8.5 |
| Specificity | High for sulfhydryls | Moderate (multiple lysine residues can react) |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of how these linkers are employed, the following are generalized protocols for the conjugation of a protein with this compound and NHS-PEG3-acid.
Protocol 1: Conjugation of a Protein with this compound via Sulfhydryl Groups
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.5-8.5
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is necessary
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free sulfhydryl groups. This is typically done by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.
-
Reagent Preparation: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted bromoacetyl groups.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as mass spectrometry.
Protocol 2: Conjugation of a Protein with NHS-PEG3-acid via Amine Groups
Materials:
-
Protein with accessible primary amine groups
-
NHS-PEG3-acid
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Exchange the protein into the amine-free reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve NHS-PEG3-acid in an anhydrous organic solvent like DMSO or DMF to create a stock solution. Do not store the NHS-ester in solution due to its susceptibility to hydrolysis.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-PEG3-acid stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
Quenching: Add the quenching reagent to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy (if the conjugated molecule has a chromophore) or mass spectrometry.
Visualizing the Application: Experimental Workflows
The utility of these linkers is best understood in the context of their application. Below are Graphviz diagrams illustrating the experimental workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC, two cutting-edge therapeutic modalities where these linkers play a pivotal role.
Caption: Workflow for ADC synthesis using Br-PEG3 or NHS-PEG3 linkers.
Caption: A potential synthetic workflow for a PROTAC using a bromo-PEG linker.
Signaling Pathways in Targeted Therapy
The bioconjugates created using these linkers often function by modulating specific cellular signaling pathways implicated in disease. For instance, an ADC might deliver a cytotoxic drug to a cancer cell that overexpresses a particular receptor, leading to apoptosis. A PROTAC, on the other hand, induces the degradation of a disease-causing protein by hijacking the ubiquitin-proteasome system. A simplified representation of a relevant signaling pathway is shown below.
Caption: Simplified PI3K/AKT signaling pathway with potential intervention points for an ADC and a PROTAC.
Conclusion
Both this compound and NHS-PEG3-acid are powerful reagents for bioconjugation, each with its own set of advantages and ideal use cases. The choice between them hinges on the specific goals of the experiment and the nature of the biomolecule to be modified. NHS-PEG3-acid offers a straightforward method for labeling the abundance of primary amines on proteins, making it suitable for generating polyclonal antibody conjugates or for applications where site-specificity is not paramount. In contrast, this compound provides a more targeted approach by reacting specifically with cysteine residues, enabling the production of more homogeneous conjugates, which is often a critical requirement in the development of precisely engineered therapeutics like site-specific ADCs and PROTACs. By understanding the nuances of their reactivity and stability, researchers can strategically employ these linkers to advance their research and development efforts in the ever-evolving field of bioconjugation.
References
A Comparative Guide to Br-PEG3-CH2COOH Conjugate Activity in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of linker is a critical determinant of the efficacy of Proteolysis Targeting Chimers (PROTACs). This guide provides an objective comparison of the performance of conjugates utilizing the Br-PEG3-CH2COOH linker against other common linker classes. The information presented is supported by a summary of experimental data from published research and detailed protocols for key validation assays.
Introduction to PROTACs and the Role of Linkers
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] The linker's composition, length, and flexibility can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]
The this compound linker is a bifunctional molecule featuring a bromo group and a carboxylic acid, connected by a three-unit polyethylene glycol (PEG) chain. The bromo group serves as a reactive handle for nucleophilic substitution, often with thiol groups, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules.[5] This dual functionality makes it a versatile building block in PROTAC synthesis.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize the performance of PROTACs with different linker types, illustrating the impact of linker chemistry on degradation activity. While direct head-to-head data for this compound is limited in publicly available literature, the data presented for bromo-PEG and other PEG linkers provide valuable insights into its expected performance relative to other common linker types such as alkyl chains.
Table 1: Comparison of PROTACs with PEG vs. Alkyl Linkers for BTK Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Structure/Length | DC50 (nM) | Dmax (%) | Reference |
| BTK | Pomalidomide | PEG | 8-atom PEG | ~10 | >90 | |
| BTK | Pomalidomide | Alkyl/Ether | 9-atom alkyl/ether | >1000 | Not reported |
Table 2: Influence of Linker Length on EGFR Degradation
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Structure/Length | DC50 (nM) | Dmax (%) | Reference |
| EGFR | VHL Ligand | PEG | 2 PEG units | Degrades EGFR & HER2 | Not specified | |
| EGFR | VHL Ligand | PEG | 3 PEG units | Selectively degrades EGFR | Not specified |
General Observations:
-
PEG vs. Alkyl Linkers: PEG linkers, like this compound, generally improve the solubility and bioavailability of PROTACs due to their hydrophilic nature. In some cases, replacing an alkyl linker with a PEG linker has been shown to enhance degradation potency.
-
Linker Length: The length of the linker is a critical parameter. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex. As shown in Table 2, even a small change in PEG linker length can impact the selectivity of the PROTAC.
-
Flexibility and Rigidity: Flexible linkers like PEG and alkyl chains are the most commonly used in PROTAC design. However, there is growing interest in more rigid linkers, which can pre-organize the PROTAC into a bioactive conformation and potentially lead to more potent degradation.
Key Experimental Protocols
The validation of a PROTAC's activity involves a series of in vitro assays to confirm target engagement, ternary complex formation, and ultimately, target protein degradation.
Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Confirming the formation of a stable ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be used for this purpose.
SPR can be used to measure the binding affinity and kinetics of the binary and ternary complexes.
Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the sensor chip.
-
Binary Interaction Analysis: Inject a dilution series of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor chip. The increase in response compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the ternary complex binding affinity and kinetics.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions.
Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, the target protein, and the E3 ligase in the same buffer.
-
Binary Titrations: Perform two separate experiments by titrating the PROTAC into the target protein solution and into the E3 ligase solution to determine the binary binding affinities.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase. The resulting thermogram will represent the formation of the ternary complex. Data analysis will provide the thermodynamic parameters of the ternary complex formation.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Br-PEG3-CH2COOH and Its Derivatives for Bioconjugation
For Immediate Release
This guide provides a comprehensive spectroscopic analysis of the heterobifunctional linker, Br-PEG3-CH2COOH, and compares it with key derivatives. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed look at the characterization of these molecules using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). The presented data, protocols, and workflows are intended to facilitate the selection and quality control of linkers for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Heterobifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are integral components in bioconjugation, offering a hydrophilic and flexible spacer between two molecular entities.[1] The compound this compound is a heterobifunctional linker featuring a bromo group and a carboxylic acid, enabling sequential conjugation reactions. The bromo group serves as a good leaving group for nucleophilic substitution, while the carboxylic acid can be activated to react with amine groups.[2] The purity and structural integrity of these linkers are paramount for the efficacy and safety of the final bioconjugate. Spectroscopic analysis is therefore a critical step in their synthesis and application.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and two common alternatives: NH2-PEG3-CH2COOH and N3-PEG3-CH2COOH. These alternatives replace the bromo group with an amine and an azide, respectively, offering different conjugation chemistries.
Table 1: Comparative ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~10-12 | Broad Singlet | -COOH |
| 4.15 | Singlet | -O-CH₂ -COOH | |
| 3.80 | Triplet | -CH₂ -CH₂-Br | |
| 3.65 - 3.75 | Multiplet | -O-CH₂ -CH₂ -O- | |
| 3.45 | Triplet | -CH₂-CH₂ -Br | |
| NH2-PEG3-CH2COOH | ~10-12 | Broad Singlet | -COOH |
| 4.15 | Singlet | -O-CH₂ -COOH | |
| 3.65 - 3.75 | Multiplet | -O-CH₂ -CH₂ -O- | |
| 3.55 | Triplet | -CH₂ -CH₂-NH₂ | |
| 2.85 | Triplet | -CH₂-CH₂ -NH₂ | |
| 1.5 - 2.5 | Broad Singlet | -NH₂ | |
| N3-PEG3-CH2COOH | ~10-12 | Broad Singlet | -COOH |
| 4.15 | Singlet | -O-CH₂ -COOH | |
| 3.65 - 3.75 | Multiplet | -O-CH₂ -CH₂ -O- | |
| 3.40 | Triplet | -CH₂-CH₂ -N₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~171-176 | C =O |
| ~68-72 | -O-C H₂-C H₂-O- | |
| ~69 | -O-C H₂-COOH | |
| ~30 | -C H₂-Br | |
| NH2-PEG3-CH2COOH | ~171-176 | C =O |
| ~68-72 | -O-C H₂-C H₂-O- | |
| ~69 | -O-C H₂-COOH | |
| ~40 | -C H₂-NH₂ | |
| N3-PEG3-CH2COOH | ~171-176 | C =O |
| ~68-72 | -O-C H₂-C H₂-O- | |
| ~69 | -O-C H₂-COOH | |
| ~51 | -C H₂-N₃ |
Table 3: Comparative FTIR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | |
| 1050-1150 | Strong | C-O stretch (Ether) | |
| ~650 | Medium | C-Br stretch | |
| NH2-PEG3-CH2COOH | 3300-3500 | Medium, Broad | N-H stretch (Amine) |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | |
| 1050-1150 | Strong | C-O stretch (Ether) | |
| N3-PEG3-CH2COOH | ~2100 | Strong, Sharp | N₃ stretch (Azide) |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | |
| 1050-1150 | Strong | C-O stretch (Ether) |
Table 4: Comparative ESI-MS Data
| Compound | Molecular Weight | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | 271.11 g/mol | 272.02 | 294.00 |
| NH2-PEG3-CH2COOH | 207.22 g/mol | 208.15 | 230.13 |
| N3-PEG3-CH2COOH | 233.22 g/mol | 234.15 | 256.13 |
Experimental Workflow and Methodologies
The successful characterization of this compound and its derivatives relies on a systematic workflow, from sample preparation to data interpretation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shift range should be set from 0 to 13 ppm to observe all protons, including the carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The chemical shift range should be set from 0 to 180 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with the expected values to confirm the structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C-O, C-Br, N-H, N₃).[3][4][5]
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of approximately 10 µM using the mobile phase as the diluent.
-
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weights of the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
-
Data Analysis: Analyze the resulting spectrum to confirm the molecular weight of the compound. The spectrum may show a distribution of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol monomer, which is characteristic of PEG compounds.
Conclusion
The spectroscopic techniques of NMR, FTIR, and ESI-MS provide a powerful toolkit for the comprehensive characterization of this compound and its derivatives. By comparing the experimental data with the reference values provided in this guide, researchers can confidently verify the structure and purity of their PEG linkers, ensuring the quality and reproducibility of their bioconjugation experiments. The choice between this compound and its amine or azide alternatives will depend on the specific conjugation strategy employed, with each functional group offering distinct reactivity profiles.
References
Confirming Protein Degradation by PROTACs: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, confirming the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development. This guide provides a comparative overview of key in vitro assays used to verify and quantify PROTAC-mediated protein degradation, complete with experimental data and detailed protocols.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a protein of interest (POI). This is quantified by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[3][4]
Several in vitro assays are available to measure these parameters and confirm the PROTAC's mechanism of action. The most common methods include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and luminescence-based reporter assays such as the HiBiT assay.
Mechanism of Action
A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is then recycled to induce the degradation of more target proteins.
Comparison of Key In Vitro Assays
The selection of an appropriate assay depends on various factors, including the specific research question, required throughput, and available resources. Below is a comparison of the most widely used in vitro assays for confirming PROTAC-mediated protein degradation.
| Assay | Principle | Throughput | Key Parameters Measured | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low to Medium | Protein levels, DC50, Dmax | Provides information on protein size and specificity. | Labor-intensive, semi-quantitative. |
| ELISA | Antibody-based capture and detection of a specific protein in a multi-well plate format. | High | Protein levels, DC50, Dmax | High throughput, quantitative. | Requires specific antibody pairs. |
| HiBiT Assay | Luminescence-based detection of a HiBiT-tagged protein. | High | Protein levels, degradation kinetics, DC50, Dmax | Real-time kinetic measurements in live cells, highly sensitive. | Requires genetic modification of the target protein. |
Experimental Protocols and Data
Western Blotting
Western blotting is a fundamental technique to visualize and quantify the reduction in the level of a target protein following PROTAC treatment.
Protocol: DC50 and Dmax Determination by Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for FLT3-targeting PROTACs) and treat with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine DC50 and Dmax values.
Representative Data:
| PROTAC Concentration (nM) | % Remaining FLT3 Protein (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 10 |
This is example data and will vary based on the specific PROTAC and experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput alternative to Western blotting for quantifying intracellular protein levels. It offers a more quantitative and scalable method for determining DC50 and Dmax.
Protocol: In-Cell ELISA for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for Western blotting.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody entry.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a colorimetric substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the cell number (e.g., using a Janus Green stain). Calculate the percentage of remaining protein and determine the DC50 and Dmax as described for Western blotting.
Representative Data:
| PROTAC Concentration (nM) | % Remaining Target Protein (Normalized Absorbance) |
| 0 (Vehicle) | 100 |
| 1 | 88 |
| 10 | 55 |
| 100 | 18 |
| 1000 | 12 |
This is example data and will vary based on the specific PROTAC and experimental conditions.
HiBiT-Based Luminescent Reporter Assay
The HiBiT assay is a highly sensitive and quantitative method that allows for real-time monitoring of protein degradation in living cells. It involves tagging the endogenous target protein with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Protocol: Kinetic Degradation Measurement with HiBiT
-
Cell Line Generation: Use CRISPR-Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT subunit.
-
Cell Plating and Treatment: Plate the engineered cells in a white, 96-well plate. Treat the cells with a range of PROTAC concentrations.
-
Kinetic Measurement: Immediately after adding the PROTAC, begin measuring luminescence at regular intervals using a luminometer.
-
Data Analysis: Normalize the luminescence data to the time zero reading for each well. From the kinetic data, the degradation rate, Dmax (maximum degradation), and DC50 can be calculated.
Representative Data:
| Time (hours) | % Remaining BRD4-HiBiT (at 100 nM PROTAC) |
| 0 | 100 |
| 1 | 75 |
| 2 | 40 |
| 4 | 20 |
| 8 | 15 |
This is example data and will vary based on the specific PROTAC and experimental conditions.
Conclusion
The confirmation of target protein degradation is a cornerstone of PROTAC development. Western blotting provides a robust, albeit lower-throughput, method for initial validation. ELISA offers a higher-throughput, quantitative alternative suitable for screening and dose-response studies. For detailed mechanistic studies and real-time kinetic analysis in live cells, the HiBiT assay is a powerful tool. The choice of assay should be guided by the specific experimental needs, balancing throughput, sensitivity, and the level of detail required. By employing these assays, researchers can effectively characterize the potency and efficacy of their PROTAC molecules, accelerating the development of this promising new class of therapeutics.
References
A Comparative Guide to Cysteine-Alkylation Reagents for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise modification of cysteine residues is a critical step for successful mass spectrometry (MS)-based proteomics. The choice of alkylating agent can significantly impact data quality, influencing peptide identification rates and the occurrence of unwanted side reactions. This guide provides an objective comparison of Br-PEG3-CH2COOH with common alternative reagents, supported by established experimental data for these alternatives.
The sulfhydryl group of cysteine is highly reactive and readily forms disulfide bonds. To ensure accurate and reproducible results in bottom-up proteomics, these disulfide bonds are typically reduced, and the resulting free thiols are "capped" through alkylation.[1] This irreversible process prevents re-oxidation and allows for confident identification and quantification of cysteine-containing peptides.[1][2] An ideal alkylating agent should exhibit high reactivity and specificity toward cysteine residues, produce stable modifications, and result in minimal side reactions.[1]
Overview of Cysteine Alkylating Agents
This guide compares the performance of the novel reagent this compound against two of the most established and widely used alkylating agents in proteomics: Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
-
This compound is a PEG-based linker molecule containing a bromoacetyl group for alkylation, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid (CH2COOH) group.[3] While primarily documented as a component for PROTACs (PROteolysis TArgeting Chimeras), its chemical structure makes it suitable for protein modification. The bromoacetyl group is reactive towards nucleophilic residues like cysteine. The PEG spacer enhances hydrophilicity, which can be advantageous for the solubility of modified proteins or peptides. The terminal acid group provides a handle for further chemical conjugation.
-
Iodoacetamide (IAM) is the most common alkylating agent used in proteomics due to its high reactivity with cysteine thiols. It forms a stable carbamidomethyl modification. However, its high reactivity can also lead to off-target modifications of other amino acid residues, such as methionine, lysine, and histidine, particularly at non-optimal pH or high concentrations.
-
N-ethylmaleimide (NEM) is another widely used cysteine-specific alkylating agent that forms irreversible adducts with thiol groups. It is known for its rapid reaction kinetics. However, like IAM, it can exhibit less specificity at basic pH or when used in large excess, potentially reacting with lysine and histidine residues.
Quantitative Performance Comparison
The selection of an alkylating agent has direct consequences on the final mass spectrometry data. Key performance indicators include reaction completeness, specificity, and the chemical properties of the resulting modified peptide.
| Parameter | This compound (Theoretical) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Monoisotopic Mass Shift | +249.074 Da | +57.021 Da | +125.048 Da |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Reaction Completeness | Requires experimental validation. | High, but sensitive to concentration and reaction time. In one study, 14 mM IAM still left over 140 peptides unalkylated. | High and rapid. |
| Potential Side Reactions | Expected with Lys, His, Met, N-terminus (similar to other haloacetyl reagents). | Lys, His, Met, Asp, Glu, N-terminus. Iodine-containing reagents can cause significant methionine modifications. | Lys, His at basic pH or high concentrations. |
| Key Advantages | - Introduces a hydrophilic spacer, potentially improving peptide solubility and chromatographic behavior.- Terminal -COOH allows for secondary derivatization.- Large, unique mass shift is easy to detect. | - Most widely used and well-documented.- High reactivity leads to fast reaction times.- Cost-effective and reliable for general alkylation. | - Very rapid reaction kinetics.- Alternative to IAM, useful in specific quantitative strategies. |
| Key Disadvantages | - Not commonly used in proteomics; performance data is not available.- Large mass addition may affect peptide fragmentation and database searching.- Higher cost and lower availability compared to IAM/NEM. | - Prone to non-specific modifications, which can complicate data analysis.- Can lead to a prominent neutral loss in MS/MS fragmentation if methionine is modified. | - Potential for partial ring hydrolysis.- Can react with other nucleophiles if conditions are not optimized. |
Experimental Protocols
A generalized protocol for the reduction and alkylation of cysteine residues in a protein sample is provided below. This protocol can be adapted for use with different alkylating agents.
Standard In-Solution Reduction and Alkylation Protocol
-
Protein Solubilization & Denaturation : Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Ammonium Bicarbonate, pH 8.0).
-
Reduction : Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
-
Alkylation : Cool the sample to room temperature. Add the alkylating agent (e.g., Iodoacetamide to a final concentration of 55 mM, or an equimolar amount relative to the reducing agent). Incubate in the dark at room temperature for 20-45 minutes.
-
Quenching : Stop the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to scavenge any unreacted alkylating agent.
-
Sample Preparation for MS : Proceed with buffer exchange (to remove urea/guanidine), protein digestion (e.g., with trypsin), and subsequent clean-up before mass spectrometry analysis.
Visualizing the Workflow and Chemistry
Diagrams illustrating the experimental workflow and the chemical reactions provide a clear visual reference for the processes involved.
Caption: General workflow for bottom-up proteomics analysis.
Caption: Chemical modification of cysteine by different reagents.
Conclusion
The choice of an appropriate cysteine alkylating agent is a critical decision in the design of a proteomics experiment.
-
Iodoacetamide (IAM) remains the most popular choice for its high reactivity and extensive documentation, but the potential for off-target modifications requires careful optimization of reaction conditions.
-
N-ethylmaleimide (NEM) offers a rapid and effective alternative, though it also carries a risk of side reactions under non-optimal conditions.
-
This compound represents a novel, specialized reagent. Based on its chemical structure, it offers unique advantages, such as increased hydrophilicity of the modified peptide and a handle for further chemical modification. These properties could be particularly beneficial in advanced workflows, such as targeted enrichment or studies involving poorly soluble proteins. However, its performance in terms of efficiency, specificity, and its impact on mass spectrometric analysis requires direct experimental investigation, as no comparative proteomic data is currently available.
Ultimately, the selection of the reagent should be guided by the specific goals of the experiment. For routine protein identification and disulfide bond prevention, IAM and NEM are cost-effective and reliable choices. For specialized applications requiring hydrophilicity or secondary conjugation, reagents like this compound present an intriguing, albeit unvalidated, alternative that warrants further exploration.
References
The Impact of a 3-Unit PEG Linker on PROTAC Efficacy: A Comparative Analysis
Researchers in the field of targeted protein degradation are increasingly focusing on the rational design of Proteolysis Targeting Chimeras (PROTACs), with the linker component playing a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs synthesized with a 3-unit polyethylene glycol (PEG) linker, such as those derived from Br-PEG3-CH2COOH, against alternatives with varying linker lengths. The inclusion of experimental data and detailed protocols aims to inform researchers in the selection and design of optimal linkers for novel protein degraders.
The linker in a PROTAC molecule is not merely a spacer but a critical element that influences the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length, rigidity, and composition of the linker directly impact the efficiency of target protein ubiquitination and subsequent degradation.[1] PEG linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity, which can enhance the solubility and bioavailability of PROTAC molecules.[2]
Comparative Analysis of PEG Linker Length on PROTAC Performance
To illustrate the effect of PEG linker length on PROTAC activity, we present a synthesized comparison based on published data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Pe, 10⁻⁶ cm/s) |
| 2-Unit PEG | 25 | >90 | 0.6 |
| 3-Unit PEG | 50 | >90 | 0.3 |
| 4-Unit PEG | 15 | >95 | 0.2 |
| Alkyl Chain (C8) | 150 | ~80 | 0.1 |
This table presents representative data synthesized from multiple sources to illustrate general trends.[3][4] Actual values are highly dependent on the specific PROTAC system.
The data suggests that while a 3-unit PEG linker can yield a potent PROTAC, the optimal linker length is target-dependent. In this representative example, a slightly longer 4-unit PEG linker resulted in a lower DC50 value, indicating higher potency. Conversely, studies on other targets have shown that shorter linkers can sometimes lead to improved cell permeability. For instance, in a series of VH032-based PROTACs, a 2-unit PEG linker demonstrated 20-fold higher permeability than its 3-unit PEG counterpart. Alkyl linkers, while synthetically accessible, may lead to reduced potency and permeability compared to their PEG counterparts in some systems.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate PROTAC performance.
Western Blotting for Protein Degradation
This assay is used to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding the target protein and a tagged version of ubiquitin. Treat the transfected cells with the PROTAC of interest.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive membrane permeability of a compound.
-
Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer that mimics physiological pH. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid mixture is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated at room temperature for a set period, allowing the PROTAC to diffuse from the donor to the acceptor plate.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration over time.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While a 3-unit PEG linker, as would be derived from this compound, can be effective, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a series of linkers with varying lengths and compositions is therefore essential for the rational design of potent and selective protein degraders. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct these comparative studies and advance the development of novel PROTAC-based therapeutics.
References
A Comparative Purity Assessment of Synthesized Br-PEG3-CH2COOH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers is a critical parameter in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as impurities can lead to undesirable side products and affect the efficacy and safety of the final therapeutic. This guide provides a comparative overview of the purity assessment of synthesized Br-PEG3-CH2COOH, a commonly used PEG-based linker, and its alternatives. The information is supported by representative experimental data and detailed analytical protocols.
Comparative Analysis of Purity Data
The purity of this compound and its alternatives is typically determined using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The following table summarizes the typical purity specifications and the analytical methods used for this compound and two common alternatives.
| Compound | Stated Purity | Analytical Techniques Used for Purity Assessment |
| This compound | ≥98%[1] | ¹H NMR, HPLC, Mass Spectrometry |
| Boc-NH-PEG3-CH2COOH | ≥97.0%[2][3] | ¹H NMR, Mass Spectrometry |
| CH2COOH-PEG3-CH2COOH | 99.06%[4] | ¹H NMR, RP-HPLC, Mass Spectrometry |
Note: The data presented is representative of typical values found in certificates of analysis from various suppliers.
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust and well-defined analytical methods. Below are detailed protocols for the key experiments used in the purity assessment of this compound and similar PEG linkers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and assessing the purity of the synthesized linker. The presence of characteristic peaks and the absence of significant impurity signals are key indicators of a pure compound.
-
Objective: To confirm the structural integrity and purity of the PEG linker.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: The ¹H NMR spectrum should be consistent with the expected chemical shifts and splitting patterns for this compound. The purity can be estimated by comparing the integration of the product peaks to those of any impurities. For this compound, one would expect to see signals corresponding to the ethylene glycol repeating units, the methylene group adjacent to the bromine, and the methylene group adjacent to the carboxylic acid[5].
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from any impurities, providing a quantitative measure of purity.
-
Objective: To quantify the purity of the PEG linker by separating it from any starting materials, by-products, or other impurities.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions (Reverse-Phase HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
-
Data Analysis: The purity is calculated based on the peak area of the main component relative to the total peak area of all components in the chromatogram.
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized linker, providing further evidence of its identity.
-
Objective: To confirm the molecular weight of the PEG linker.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to promote ionization.
-
Analysis Mode: Positive or negative ion mode, depending on the analyte. For a carboxylic acid-containing compound, negative ion mode is often effective.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ for negative mode or [M+H]⁺ for positive mode) of this compound (C₈H₁₅BrO₅, Molecular Weight: 271.11 g/mol ).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the purity assessment of a synthesized bifunctional PEG linker like this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
The following diagram illustrates the relationship between the different analytical techniques and the information they provide.
Caption: Relationship between analytical techniques and the information derived for purity assessment.
References
A Comparative Guide to PROTAC Linkers: Optimizing Targeted Protein Degradation
An in-depth review of different PROTAC linker strategies, supported by experimental data, to guide researchers in the rational design of next-generation protein degraders.
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker, a frequently underestimated component, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][3] Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2]
This guide provides an objective comparison of different PROTAC linkers, drawing upon published literature to assist researchers, scientists, and drug development professionals in making informed decisions for their PROTAC design.
The Critical Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Even subtle modifications in the linker's length, composition, rigidity, or polarity can dramatically impact degradation efficacy and drug-like properties. An ideal linker facilitates the optimal orientation of the POI and E3 ligase to form a productive ternary complex, leading to efficient ubiquitination of the target protein. If a linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase. Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for ubiquitination to occur.
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible, rigid, and clickable linkers. The choice of linker type has significant implications for a PROTAC's biological activity.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be adjusted.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.
-
PEG Linkers: The incorporation of ethylene glycol units enhances the hydrophilicity and solubility of PROTACs. However, the flexibility of long PEG chains can sometimes be a disadvantage, leading to less defined ternary complex conformations.
Rigid Linkers
To overcome the limitations of flexible linkers, there is a growing interest in incorporating rigid moieties such as piperazine, piperidine, and cycloalkane scaffolds. These linkers can improve the conformational stability of the PROTAC, potentially leading to more potent and selective degradation. For instance, replacing a flexible amine linkage with a rigid ethynyl group in a BET degrader resulted in a significant increase in cell activity in certain cell lines.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for the rapid synthesis of PROTAC libraries with diverse linkers. This approach allows for the efficient connection of the POI-binding and E3 ligase-recruiting moieties with a triazole-containing linker, facilitating the exploration of structure-activity relationships.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | pVHL | PEG | 12 | > 1000 | < 20 | |
| Estrogen Receptor α (ERα) | pVHL | PEG | 16 | ~100 | > 80 | |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | > 76 | |
| SOS1 | VHL | Methylene | 4 | ~25 | ~80 | |
| SOS1 | VHL | Methylene | 5 | 15.7 | 100 | |
| SOS1 | VHL | Methylene | 6 | ~30 | ~90 |
Table 2: Impact of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | - | |
| CRBN | VHL | Three PEG units | Weak degradation | - | |
| HDAC1/3 | VHL | Benzamide-based | Submicromolar | > 50 |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, 22Rv1) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding the target protein fused to a reporter (e.g., NanoLuc® luciferase) and ubiquitin tagged with a complementary reporter (e.g., HaloTag®).
-
Treat the transfected cells with the PROTAC of interest.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting for Ubiquitin:
-
Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
-
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a clear trend towards the rational design of more sophisticated linkers to enhance potency, selectivity, and drug-like properties. The empirical approach of synthesizing and testing libraries of PROTACs with varying linkers remains a cornerstone of optimization. However, the integration of computational and structural biology methods is poised to accelerate the rational design of linkers, reducing the reliance on extensive empirical screening. By carefully considering the interplay between linker length, composition, and rigidity, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
Safety Operating Guide
Proper Disposal of Br-PEG3-CH2COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Br-PEG3-CH2COOH is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This molecule, a bromo-PEGylated carboxylic acid, possesses hazards associated with both its halogenated nature and its potential aquatic toxicity. This guide provides a step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling this compound.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads). Collect the contaminated material into a designated hazardous waste container and decontaminate the area.
Step-by-Step Disposal Protocol
Due to its chemical structure, this compound must be treated as hazardous chemical waste. It is a halogenated organic compound and exhibits aquatic toxicity. Therefore, under no circumstances should this chemical or its waste be disposed of down the drain.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a Specific Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof screw-top cap.[1]
-
Halogenated Waste Stream: This compound must be disposed of in a halogenated organic waste stream.[2][3] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[4][5]
-
Avoid Mixing Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing/reducing agents.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Fill containers to no more than 90% of their capacity to prevent spills and allow for vapor expansion.
Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.
-
Hazardous Waste Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" or "Bromo-PEG3-acetic acid". Avoid using abbreviations.
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
The accumulation start date.
-
-
Secure Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.
Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide all necessary documentation to the disposal personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Environmental and Health Considerations
-
Aquatic Toxicity: A safety data sheet for a closely related compound indicates that it is very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental harm.
-
PEG Compounds: While often considered biocompatible, some polyethylene glycol (PEG) compounds can be persistent in the environment. Furthermore, the manufacturing process of PEGs may introduce contaminants like 1,4-dioxane, a possible human carcinogen.
-
Halogenated Organics: Halogenated solvents and waste are generally more difficult and costly to dispose of than their non-halogenated counterparts and are often subject to stricter regulations due to their potential to form persistent environmental pollutants.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Br-PEG3-CH2COOH
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Br-PEG3-CH2COOH. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
The following guidelines offer a procedural, step-by-step approach to the safe handling, storage, and disposal of this compound, a bromo-PEGylated carboxylic acid commonly utilized as a PROTAC linker in drug discovery. While one Safety Data Sheet (SDS) classifies this compound as not hazardous, it is imperative to treat all laboratory chemicals with a high degree of caution.[1]
Essential Safety and Handling Precautions
Proper personal protective equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE and handling procedures.
| Category | Requirement | Specification | Rationale |
| Eye Protection | Chemical Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield is required if there is a risk of splashing. | Protects eyes from direct contact and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. Consult the glove manufacturer's resistance guide for specific chemicals. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. For larger quantities or increased risk of splashing, consider a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | If engineering controls are insufficient or if dust/aerosols are generated, an approved mask or respirator should be worn. | Prevents inhalation of the compound. |
| Work Area | Well-Ventilated Area | A chemical fume hood is recommended, especially when manipulating the solid compound or preparing solutions. | Minimizes inhalation exposure. |
| Storage | Cool, Dry, Well-Ventilated Area | Store in a tightly closed container.[2] Recommended storage temperature is often -20°C.[3] | Ensures chemical stability and prevents degradation. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
